molecular formula C4H6N4O B7954397 6-(aminomethyl)-2H-1,2,4-triazin-5-one

6-(aminomethyl)-2H-1,2,4-triazin-5-one

货号: B7954397
分子量: 126.12 g/mol
InChI 键: AJILEXBDIMQXQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-(Aminomethyl)-2H-1,2,4-triazin-5-one (CAS 867163-25-5) is a chemical compound featuring the 1,2,4-triazine scaffold, which is a privileged structure in medicinal chemistry with a broad spectrum of potential biological activities . The 1,2,4-triazine core is a key intermediate for the synthesis of more complex molecules, particularly through condensation reactions with 1,2-dicarbonyl compounds . Researchers value this heterocyclic system for constructing derivatives aimed at exploring structure-activity relationships (SAR) in drug discovery campaigns. For instance, substituted 1,2,4-triazines have been identified as high-affinity, competitive antagonists for targets like the G-protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases . The aminomethyl side chain in this compound provides a handle for further chemical functionalization, allowing researchers to develop novel analogs for biochemical testing and to better understand ligand-receptor interactions . This product is supplied for non-medical purposes in industrial or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals .

属性

IUPAC Name

6-(aminomethyl)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-1-3-4(9)6-2-7-8-3/h2H,1,5H2,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJILEXBDIMQXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of 6-(Aminomethyl)-2H-1,2,4-triazin-5-one: A Comprehensive Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anticonvulsants, and agrochemicals. Specifically, 6-(aminomethyl)-2H-1,2,4-triazin-5-one (CAS: 867163-25-5) represents a highly polar, bifunctional intermediate. The presence of both a primary aliphatic amine and a tautomerizable triazinone ring creates a complex physicochemical profile. Understanding its ionization states, lipophilicity, and solid-state stability is critical for downstream synthetic applications, fragment-based drug discovery (FBDD), and formulation development.

Part 1: Theoretical Physicochemical Properties

Before initiating empirical testing, establishing a theoretical baseline is essential for protocol design. The properties of 6-(aminomethyl)-2H-1,2,4-triazin-5-one are dominated by its high topological polar surface area (TPSA) and its amphoteric nature.

Table 1: Computed Physicochemical Parameters
ParameterValueSignificance in Drug Development
Molecular Formula C4H6N4OFoundational identifier for mass spectrometry (MS) tuning.
Molecular Weight 126.12 g/mol Highly fragment-like; ideal for FBDD libraries.
TPSA 80.5 ŲIndicates high polarity; predicts poor passive membrane permeability.
H-Bond Donors 3 (Amine -NH₂, Ring -NH)High solvation energy in aqueous media; restricts BBB penetration.
H-Bond Acceptors 4Dictates strong interactions with protic solvents and target proteins.
Predicted pKa (Amine) ~9.0 – 9.5The primary amine remains protonated at physiological pH (7.4).
Predicted pKa (Ring) ~7.5 – 8.5Weakly acidic lactam proton ; potential for deprotonation in basic media.
LogP (Predicted) < 0Highly hydrophilic; requires specialized extraction and chromatographic protocols.

Part 2: Tautomeric Equilibrium and Solution-State Dynamics

A defining feature of 1,2,4-triazin-5-ones is their ability to undergo lactam-lactim (keto-enol) tautomerism. Computational and crystallographic studies on related triazinones confirm that the 2H-1,2,4-triazin-5-one (lactam) form is thermodynamically favored in the solid state and in non-polar environments .

The Causality of Solvent Effects: The dielectric constant and hydrogen-bonding capacity of the solvent directly modulate the energy barrier between tautomers. In highly polar or protic solvents (like water or methanol), the equilibrium can shift to accommodate the lactim (5-hydroxy) form due to the stabilization of intermolecular hydrogen bonding networks. When designing analytical methods (like LC-MS), the choice of mobile phase pH and organic modifier will dictate the dominant species, which in turn affects chromatographic retention times and ionization efficiency.

Tautomerism A 6-(Aminomethyl)-2H- 1,2,4-triazin-5-one (Lactam Form) B 6-(Aminomethyl)- 1,2,4-triazin-5-ol (Lactim Form) A->B Protic Solvents (H-bond networks) B->A Aprotic Solvents

Solvent-driven lactam-lactim tautomeric equilibrium of 6-(aminomethyl)-1,2,4-triazin-5-one.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately profile this compound, standard assays must be modified. The protocols below are designed as self-validating systems , ensuring that environmental artifacts do not masquerade as compound properties.

Protocol 1: Determination of pKa via Potentiometric Titration

Due to the compound's lack of a strong, pH-dependent chromophore shift in the UV-Vis region, potentiometric titration is the most robust method for pKa determination.

  • Step 1: System Calibration (Self-Validation): Titrate a standard solution of potassium hydrogen phthalate (KHP) to verify the electrode's Nernstian response. Causality: The measured pKa must fall within 0.05 units of the literature value (4.01) to rule out electrode fouling before testing the unknown.

  • Step 2: Sample Preparation: Dissolve 2 mg of 6-(aminomethyl)-2H-1,2,4-triazin-5-one in 10 mL of 0.15 M KCl. Causality: KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Step 3: Titration: Titrate with 0.5 M standardized NaOH from pH 3.0 to 11.0 under an inert argon atmosphere. Causality: Argon prevents atmospheric CO₂ absorption, which forms carbonic acid and artificially skews basic pKa readings.

  • Step 4: Data Analysis: Utilize the Bjerrum function to plot the average number of bound protons versus pH. The inflection points correspond to the pKa of the triazinone ring and the primary amine.

Protocol 2: Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS

Because the compound is highly polar (predicted LogP < 0), traditional UV-based shake-flask methods will fail. The compound partitions almost entirely into the aqueous phase, leaving undetectable amounts in the octanol phase. LC-MS provides the necessary sensitivity.

  • Step 1: Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) with each other for 24 hours.

  • Step 2: Equilibration: Add 10 µL of a 10 mM DMSO stock of the compound to a vial containing 1 mL of the mutually saturated octanol/buffer mixture.

  • Step 3: Agitation and Separation: Shake at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to break microscopic octanol-in-water emulsions that would artificially inflate the aqueous concentration reading.

  • Step 4: Quantification: Analyze both phases via LC-MS/MS (MRM mode targeting the [M+H]⁺ 127.1 m/z transition).

  • Step 5: Mass Balance Check (Self-Validation): Calculate the total moles recovered from both phases combined. Causality: If the recovery is <95% of the initial spike, the assay is invalid due to potential precipitation at the phase interface or adsorption to the glass vial walls.

Part 4: Solid-State Characterization

Understanding the thermal stability and polymorphic potential of 6-(aminomethyl)-2H-1,2,4-triazin-5-one is crucial for storage and formulation. 1,2,4-triazines are notoriously susceptible to thermal degradation (ring opening) prior to or immediately following their melting point .

Workflow Start 6-(Aminomethyl)-2H- 1,2,4-triazin-5-one (Solid Sample) TGA Thermogravimetric Analysis (TGA) Start->TGA Assess Volatiles DSC Differential Scanning Calorimetry (DSC) Start->DSC Measure Tg and Tm XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD Confirm Crystallinity TGA->DSC Set Max Temp Limit Data Solid-State Profile DSC->Data XRPD->Data

Sequential solid-state characterization workflow ensuring thermal boundaries are respected.

Sequential Thermal Methodology
  • Thermogravimetric Analysis (TGA): Heat 2-5 mg of the sample at 10°C/min from 25°C to 300°C under a nitrogen purge.

    • Causality: This identifies the exact onset of thermal decomposition. Running TGA before DSC ensures that the subsequent DSC method does not exceed the decomposition temperature, which would irreversibly foul the sensitive DSC sensor with degraded volatiles.

  • Differential Scanning Calorimetry (DSC): Heat a fresh 2-3 mg sample in a crimped aluminum pan at 10°C/min up to 10°C below the TGA decomposition onset. Record the melting endotherm (Tm) and check for polymorphic transitions (exothermic recrystallization events).

Conclusion

The physicochemical characterization of 6-(aminomethyl)-2H-1,2,4-triazin-5-one requires a highly nuanced analytical approach due to its tautomeric flexibility, extreme polarity, and bifunctional ionization. By employing self-validating protocols—such as mass-balance checks in LogD assays and strictly sequential TGA-to-DSC thermal workflows—researchers can bypass common analytical pitfalls and generate the high-fidelity data essential for the rational design of triazine-based therapeutics.

References

  • Reagentia. "6-(Aminomethyl)-1,2,4-triazin-5(2H)-one (CAS: 867163-25-5)." Reagentia Catalog. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68037, 1,2,4-Triazine-3,5(2H,4H)-dione." PubChem. Available at: [Link]

  • Jalilian, M.R., and Zahedi-Tabrizi, M. "The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 70, no. 5, 2008, pp. 1020-1024. Available at:[Link]

The 1,2,4-Triazin-5-one Core: A Nexus of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanistic Landscape of 1,2,4-Triazin-5-one Derivatives A Senior Application Scientist's Perspective on a Privileged Scaffold

Foreword: This guide addresses the topic "6-(aminomethyl)-2H-1,2,4-triazin-5-one mechanism of action." A comprehensive search of the current scientific literature reveals a lack of specific data for this exact molecular entity. However, the core structure, 1,2,4-triazin-5-one, represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1][2] This guide, therefore, provides an in-depth analysis of the established and potential mechanisms of action for the broader class of 1,2,4-triazin-5-one derivatives, offering researchers and drug development professionals a robust, evidence-based foundation for investigating novel compounds such as 6-(aminomethyl)-2H-1,2,4-triazin-5-one.

The 1,2,4-triazine ring is an aromatic heterocycle that has garnered significant attention due to its versatile biological profile.[2] Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibitory properties.[1][3][4] The inherent chemical features of the triazinone ring—its hydrogen bonding capabilities, dipole moment, and potential for diverse substitutions—allow for fine-tuning of its interaction with a multitude of biological targets. This guide will dissect the primary mechanisms through which these compounds are understood to exert their pharmacological effects.

Primary Mechanism I: Targeted Enzyme Inhibition

A predominant mechanism of action for 1,2,4-triazin-5-one derivatives is the inhibition of specific enzymes, leading to the modulation of key pathological pathways. The structural versatility of the scaffold allows it to be tailored for high-affinity binding to the active sites of various enzymes.

Inhibition of Kinases in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several 1,2,4-triazole and triazinone derivatives have been identified as potent kinase inhibitors.

  • Casein Kinase 1 (CK1) and 2 (CK2): Certain 1,2,4-triazolin-5-thione derivatives have demonstrated inhibitory activity against CK1γ and CK2α kinases.[5] For instance, one of the most active compounds was found to reduce CK1γ3 kinase activity by up to 80% at a concentration of 100 μM.[5] Inhibition of these kinases can disrupt cancer-related signaling pathways, leading to apoptosis.[5]

  • Other Tyrosine Kinases: Derivatives have also shown potent inhibition of other oncologically relevant tyrosine kinases, including c-Kit, RET, FLT3, and c-Met, with IC50 values in the nanomolar to low micromolar range.[6]

Modulation of D-Amino Acid Oxidase (DAAO)

Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have emerged as a novel class of potent D-amino acid oxidase (DAAO) inhibitors, with some compounds exhibiting IC50 values in the double-digit nanomolar range.[7] DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist at the NMDA receptor in the brain.[7] Inhibition of DAAO can elevate D-serine levels, a strategy being explored for treating neurological disorders. The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold appears to be a key pharmacophore for this activity.[7]

Inhibition of Other Enzymes

The 1,2,4-triazole scaffold, closely related to triazinones, has also shown inhibitory activity against other enzymes of therapeutic interest:

  • Acetylcholinesterase (AChE) and α-glucosidase: These enzymes are targets for Alzheimer's disease and diabetes, respectively. Certain 1,2,4-triazole derivatives have demonstrated potent, dual inhibitory roles against these enzymes.[8]

  • Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX): Hybrid molecules incorporating a 1,2,4-triazole moiety have been developed as dual inhibitors of COX-2 and 5-LOX, which are key enzymes in the inflammatory pathway and are also implicated in cancer.[6]

Data Summary: Enzyme Inhibitory Activity of 1,2,4-Triazine/Triazole Derivatives

Compound ClassTarget EnzymeReported Activity (IC50 / % Inhibition)Reference
1,2,4-Triazolin-5-thionesCK1γ369% inhibition at 50 μM; 80% at 100 μM[5]
Diaryl-1,2,4-triazolesc-Kit, RET, FLT3>80% inhibition[6]
1,2,4-Triazolonesc-Met KinaseIC50: 1.57–31.52 nM[6]
6-Hydroxy-1,2,4-triazine-dionesD-Amino Acid Oxidase (DAAO)IC50: 50-70 nM for lead compounds[7]
Azinane-bearing 1,2,4-triazolesAcetylcholinesterase (AChE)IC50: ~0.73 μM for lead compound[8]
Diaryl-1,2,4-triazole HybridsCOX-2IC50: 9.52–11.16 μM[6]

Primary Mechanism II: Anticancer Cytotoxicity and Apoptosis Induction

Beyond specific enzyme inhibition, many 1,2,4-triazin-5-one derivatives exhibit broad cytotoxic activity against a range of human cancer cell lines, operating through multiple and often overlapping mechanisms.

Induction of Apoptosis

A common endpoint for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies on 1,2,4-triazolin-5-thione derivatives have shown high apoptotic activity against human lung (A549), liver (HepG2), and breast (MCF-7) adenocarcinoma cells.[5] This is a critical feature for a therapeutic candidate, as it implies a controlled mechanism of cell killing that minimizes inflammation.

Triazinone 1,2,4-Triazin-5-one Derivative Kinase Pro-survival Kinase (e.g., CK1, c-Met) Triazinone->Kinase Inhibition ApoptoticSignal Initiation of Apoptotic Cascade Kinase->ApoptoticSignal Suppression of Apoptosis Blocked Caspases Caspase Activation ApoptoticSignal->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells in 96-well Plate b Incubate 24h a->b c Add Triazinone Compound Dilutions b->c d Incubate 48-72h c->d e Fix with TCA d->e f Wash & Dry e->f g Stain with SRB f->g h Wash & Dry g->h i Solubilize Dye h->i j Read OD at 510nm i->j

Sources

The Pharmacological Versatility of 1,2,4-Triazine Derivatives: A Technical Guide to Scaffold Design and Biological Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Pharmacophore Rationale

In the landscape of heterocyclic medicinal chemistry, the 1,2,4-triazine core (an asymmetric triazine ring containing three nitrogen atoms at positions 1, 2, and 4) has emerged as a highly privileged scaffold. Unlike its symmetric 1,3,5-triazine counterpart, the asymmetric nitrogen distribution in 1,2,4-triazine creates a unique dipole moment and a highly specific hydrogen-bond acceptor profile.

From a structural design perspective, this scaffold is exceptionally valuable because it acts as a bioisostere for pyrimidines and purines. When fused into bicyclic systems—most notably pyrrolo[2,1-f][1,2,4]triazine —it perfectly mimics the quinazoline core found in blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib) while circumventing existing intellectual property spaces and often improving pharmacokinetic (PK) solubility profiles .

This whitepaper synthesizes the mechanistic biology of 1,2,4-triazine derivatives, focusing on their potent anticancer and antimicrobial activities, and provides field-proven, self-validating protocols for their preclinical evaluation.

Key Biological Activities & Mechanistic Pathways

Anticancer Activity via Kinase Inhibition

The most clinically significant application of 1,2,4-triazine derivatives lies in targeted cancer therapy via the inhibition of Receptor Tyrosine Kinases (RTKs). The nitrogen-rich core anchors the molecule within the ATP-binding pocket of kinases (the "hinge region") via bidentate hydrogen bonds.

  • Epidermal Growth Factor Receptor (EGFR) & VEGFR-2: Pyrrolo[1,2,4]triazine derivatives substituted with aniline side chains demonstrate nanomolar inhibition of EGFR and VEGFR-2. They competitively block ATP, preventing the autophosphorylation required for downstream PI3K/AKT and RAS/RAF/MAPK signaling, thereby inducing apoptosis in tumor cells .

  • Focal Adhesion Kinase (FAK): Novel 1,2,4-triazine scaffolds have been synthesized specifically to target FAK, a non-receptor tyrosine kinase overexpressed in glioblastoma and colon cancers. These derivatives disrupt cell adhesion and migration, with leading compounds exhibiting IC50 values as low as 0.23 μM .

G EGF Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR / VEGFR-2 / FAK) EGF->RTK PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / RAF / MAPK Pathway RTK->MAPK Apoptosis Apoptosis (Cell Death) RTK->Apoptosis Pathway when Inhibited Triazine 1,2,4-Triazine Derivative (ATP-Competitive Inhibitor) Triazine->RTK Blocks ATP Binding Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of Action: 1,2,4-Triazine derivatives inhibiting RTK signaling pathways.

Antimicrobial & Antifungal Properties

Beyond oncology, simple monocyclic 1,2,4-triazines (such as 3-thio-1,2,4-triazine derivatives) exhibit broad-spectrum antimicrobial properties. Their mechanism often involves the disruption of bacterial DNA gyrase or the inhibition of essential folate synthesis pathways. Structural Activity Relationship (SAR) studies indicate that halogenation (e.g., chloro-substitution) or the addition of lipophilic thio-ethers at the C3 position significantly enhances bacterial cell wall penetration .

Quantitative Data: SAR & Efficacy Profiles

To benchmark the efficacy of this scaffold, the following table summarizes the biological activity of notable 1,2,4-triazine derivatives across different therapeutic targets.

Target / OrganismScaffold / Derivative ClassKey SubstitutionsActivity (IC50 / MIC)Reference
FAK (Kinase) Monocyclic 1,2,4-triazineC3-amine, C5-arylIC50 = 0.23 μM[Chen et al., 2017]
EGFR (Kinase) Pyrrolo[2,1-f][1,2,4]triazine4-((3-chloro-4-fluorophenyl)amino)IC50 = 118 nM[Hunt et al., 2004]
ALK (Kinase) Pyrrolo[2,1-f][1,2,4]triazine2,7-disubstitutedIC50 = 10 nM[Singh et al., 2021]
E. coli (Gram -) 3-substituted 1,2,4-triazine3-thio-ether, C5-phenylMIC = 12.5 μg/mL[Dawane et al., 2010]
B. subtilis (Gram +) 3-substituted 1,2,4-triazine3-hydrazino derivativesMIC = 5 - 20 μg/mL[Dawane et al., 2010]

Self-Validating Experimental Protocols

As an application scientist, I emphasize that assay design must account for the physicochemical properties of the compounds. Nitrogen-rich heterocycles like triazines can exhibit intrinsic autofluorescence, which causes false positives in standard colorimetric or fluorescent assays. Therefore, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase screening.

Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay

Causality Focus: TR-FRET utilizes a lanthanide fluorophore (Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the signal, short-lived compound autofluorescence decays completely, ensuring the signal is strictly proportional to kinase activity.

  • Compound Preparation: Dissolve 1,2,4-triazine derivatives in 100% DMSO to create a 10 mM stock. Perform a 10-point serial dilution (1:3).

    • Critical Step: Transfer to the assay plate such that the final DMSO concentration is exactly 1% (v/v). Concentrations >1% can denature the kinase, while <1% risks compound precipitation.

  • Enzyme-Substrate Incubation: Add 5 µL of the target kinase (e.g., recombinant human EGFR) and 5 µL of the biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 5 µL of ATP at its predetermined Michaelis-Menten constant ( Km​ ).

    • Validation Check: Running the assay at the ATP Km​ ensures the assay is sensitive to ATP-competitive inhibitors (which most 1,2,4-triazines are) without being artificially outcompeted by physiological ATP levels.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and a Streptavidin-labeled fluorophore acceptor.

  • Signal Acquisition: Read the plate on a microplate reader (e.g., PHERAstar) using a 340 nm excitation filter. Measure emissions at 615 nm (Europium) and 665 nm (Acceptor) after a 50 µs delay. Calculate the 665/615 ratio to determine IC50 values.

Workflow Step1 1. Library Prep (1,2,4-Triazines in 1% DMSO) Step2 2. Equilibration (Enzyme + Inhibitor Incubation) Step1->Step2 Step3 3. Reaction Initiation (Add ATP at Km + Substrate) Step2->Step3 Step4 4. Termination & Labeling (EDTA + Eu-Ab + Acceptor) Step3->Step4 Step5 5. TR-FRET Detection (Time-delayed 665/615nm Ratio) Step4->Step5 Step6 6. Data Analysis (IC50 & SAR Profiling) Step5->Step6

Caption: High-Throughput TR-FRET Kinase Assay Workflow for 1,2,4-Triazine Screening.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

Causality Focus: To accurately assess the antimicrobial properties of synthesized triazines, we use resazurin as a viability indicator. This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) effects, which is critical for SAR optimization.

  • Inoculum Preparation: Culture the target strain (e.g., E. coli or B. subtilis) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 in MHB.

  • Compound Plating: In a 96-well plate, dispense 50 µL of MHB. Add 50 µL of the 1,2,4-triazine compound (starting at 128 µg/mL) to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells.

    • Self-Validating Controls: Include a positive growth control (bacteria + DMSO, no drug) and a negative sterility control (MHB only). Include a reference antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates viable, metabolically active bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue.

Future Perspectives in Drug Design

The 1,2,4-triazine scaffold remains an underexploited goldmine compared to pyrimidines. Future drug development should focus on Proteolysis Targeting Chimeras (PROTACs) . By utilizing the 1,2,4-triazine core as the target-binding warhead (e.g., binding to EGFR) and attaching it via a PEG linker to an E3 ligase ligand, researchers can transition these molecules from simple inhibitors to targeted protein degraders, overcoming resistance mutations that plague current kinase therapies.

References

  • Title: Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

  • Title: Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: Molecular Diversity / PMC URL: [Link]

  • Title: The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells Source: International Journal of Molecular Sciences / MDPI URL: [Link]

  • Title: Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity Source: Der Pharmacia Lettre / Scholars Research Library URL: [Link]

6-(Aminomethyl)-2H-1,2,4-triazin-5-one: Structural Analogs, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of diverse pharmacological agents. Among its derivatives, 6-(aminomethyl)-2H-1,2,4-triazin-5-one serves as a critical synthetic precursor. Its unique bifunctional nature—combining a nucleophilic primary amine with an electron-deficient, tautomerizable triazinone core—makes it the cornerstone for synthesizing fused bicyclic systems, most notably the imidazo[5,1-f][1,2,4]triazin-4(3H)-ones .

This bicyclic pharmacophore is the structural basis for highly potent phosphodiesterase type 5 (PDE5) inhibitors, such as vardenafil, which are widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. This technical guide details the structural chemistry, self-validating derivatization protocols, and structure-activity relationships (SAR) of this vital scaffold.

Structural Chemistry and Scaffold Reactivity

The 1,2,4-triazin-5-one core exhibits complex lactam-lactim tautomerism. In the solid state and in polar solvents, it primarily exists in the 2H- or 4H-lactam forms rather than the 5-hydroxy lactim form. This tautomeric preference is crucial for dictating its reactivity profile.

The 6-aminomethyl substituent introduces a highly reactive primary amine adjacent to the triazine ring. This spatial arrangement is synthetically highly advantageous:

  • Nucleophilic Handle : The primary amine readily undergoes acylation or alkylation, allowing for the modular introduction of diverse side chains.

  • Intramolecular Cyclization : Once functionalized, the proximity of the nitrogen atom at the 1-position of the triazine ring allows for facile intramolecular dehydrative cyclization, yielding the fused imidazole ring.

Synthetic Methodologies: Constructing the Bicyclic Core

The transformation of 6-(aminomethyl)-1,2,4-triazin-5-one into bioactive imidazo-triazinones requires a highly controlled, multi-step sequence. The protocol below outlines the synthesis of the core structure, emphasizing the mechanistic causality behind each experimental condition to ensure a self-validating workflow.

Experimental Protocol: Synthesis of Imidazo[5,1-f][1,2,4]triazin-4(3H)-one Derivatives

Step 1: N-Acylation of the Aminomethyl Group

  • Procedure : Dissolve 6-(aminomethyl)-1,2,4-triazin-5-one in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of triethylamine (TEA), followed by the dropwise addition of 1.1 equivalents of an alkyl acid chloride (e.g., butyryl chloride) at 0°C. Stir for 2 hours at room temperature.

  • Causality : The primary amine is highly nucleophilic. Acylation installs the carbon framework that will ultimately become the C7 position of the bicyclic system. The reaction is performed strictly at 0°C to prevent over-acylation at the triazine ring nitrogens. TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the starting amine, which would otherwise quench the reaction pathway.

Step 2: Dehydrative Ring Annulation

  • Procedure : Isolate the N-acyl intermediate and dissolve it in neat phosphorus oxychloride (POCl₃). Reflux the mixture at 100°C for 4-6 hours. Quench carefully by pouring the cooled mixture over crushed ice, then neutralize with saturated aqueous sodium bicarbonate. Extract with ethyl acetate.

  • Causality : POCl₃ serves a dual purpose as both solvent and dehydrating agent. It activates the amide carbonyl oxygen by converting it into a superior leaving group (a dichlorophosphate ester). This activation drastically lowers the activation energy for the subsequent intramolecular nucleophilic attack by the adjacent triazine ring nitrogen (N1), driving the formation of the fused imidazole ring.

Step 3: Chlorosulfonation and Amination (Late-Stage Functionalization)

  • Procedure : For derivatives containing a C2-phenyl ring, treat the purified bicyclic core with neat chlorosulfonic acid at 0°C, warming to room temperature over 3 hours. After aqueous workup, react the resulting sulfonyl chloride with N-ethylpiperazine in the presence of an inorganic base (e.g., anhydrous sodium carbonate) in toluene.

  • Causality : Chlorosulfonation proceeds via electrophilic aromatic substitution. Operating at 0°C ensures strict para-selectivity on the phenyl ring due to steric hindrance from the bulky imidazo-triazinone core. In the amination step, toluene provides an aprotic environment that prevents the hydrolysis of the moisture-sensitive sulfonyl chloride, while sodium carbonate irreversibly traps the generated HCl, pushing the reaction to a quantitative yield.

SynthWorkflow A 6-(Aminomethyl)-1,2,4-triazin-5-one (Starting Material) B Acylation (Acyl Chloride / Base) A->B C N-Acyl Intermediate B->C D Dehydrative Cyclization (POCl3, Reflux) C->D E Imidazo[5,1-f][1,2,4]triazin-4(3H)-one (Bicyclic Core) D->E F Chlorosulfonation & Amination E->F G Vardenafil Analogs (Target Compounds) F->G

Synthetic workflow for imidazo[5,1-f][1,2,4]triazin-4(3H)-one derivatives.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The most prominent application of the imidazo[5,1-f][1,2,4]triazin-4(3H)-one scaffold is the potent inhibition of PDE5. The bicyclic core acts as an exact structural mimic of the guanine base of cyclic guanosine monophosphate (cGMP), the endogenous substrate of PDE5[1].

Key SAR Insights:

  • The Bicyclic Core : The imidazo-triazinone system is essential for bidentate hydrogen bonding with the glutamine residue (Gln817) in the catalytic pocket of PDE5.

  • C5 and C7 Substituents : Alkyl groups (such as methyl at C5 and propyl at C7) project into the hydrophobic pocket of the enzyme, significantly enhancing binding affinity.

  • The Sulfonamide Moiety : The addition of the 4-ethylpiperazin-1-ylsulfonyl group at the para-position of the phenyl ring interacts with a solvent-filled region of the active site, drastically improving both aqueous solubility and enzyme selectivity[1].

Vardenafil, the most famous derivative of this scaffold, exhibits extraordinary potency, with an IC₅₀ of 0.7 nM against PDE5[2], making it significantly more potent than its predecessor, sildenafil[3]. Furthermore, its selectivity profile against PDE6 (IC₅₀ = 11 nM) is a critical factor in minimizing visual side effects often associated with off-target retinal PDE inhibition[4].

Quantitative Data: PDE5 Inhibitor Selectivity Profile
CompoundTargetIC₅₀ (nM)Selectivity Ratio (PDE5/PDE6)Selectivity Ratio (PDE5/PDE1)
Vardenafil PDE50.716257
Sildenafil PDE55.2 - 6.6~7.460
Tadalafil PDE51.8>700>1000
Avanafil PDE55.2>120>100

Data synthesized from in vitro enzymatic assays evaluating cGMP hydrolysis[2][3].

Mechanistic Pathways: PDE5 and cGMP Signaling

PDE5 is the predominant phosphodiesterase in the corpus cavernosum and pulmonary vasculature. Under normal physiological conditions, nitric oxide (NO) released from endothelial cells activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of GTP to cGMP. cGMP subsequently activates Protein Kinase G (PKG), leading to a cascade that lowers intracellular calcium levels and induces smooth muscle relaxation (vasodilation).

Imidazo-triazinone derivatives competitively bind to the catalytic site of PDE5, preventing the hydrolysis of cGMP into inactive 5'-GMP. This prolonged elevation of cGMP amplifies the NO signaling pathway, resulting in sustained vasodilation[3].

SignalingPathway NO Nitric Oxide (NO) GC Soluble Guanylyl Cyclase (sGC) NO->GC Activates cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->cGMP Precursor PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax Induces PDE5 PDE5 Enzyme PDE5->GMP Catalyzes Inhibitor Imidazo-triazinone (Vardenafil) Inhibitor->PDE5 Inhibits

NO/cGMP signaling pathway and the inhibitory role of imidazo-triazinones on PDE5.

Conclusion

The 6-(aminomethyl)-2H-1,2,4-triazin-5-one scaffold is a master key in modern drug design. Its predictable reactivity and capacity for regioselective cyclization allow for the efficient, scalable synthesis of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones. By acting as a highly tunable cGMP mimic, this core structure has revolutionized the pharmacological treatment of vascular and endothelial dysfunctions, cementing its status as a critical pharmacophore in the medicinal chemist's arsenal.

Sources

An In-Depth Technical Guide to 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one (CAS Number: 867163-25-5)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 867163-25-5, chemically known as 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one. While specific experimental data for this particular compound is limited in publicly available literature, this guide synthesizes the known information and provides expert insights based on the well-established chemistry and biological significance of the 1,2,4-triazin-5-one scaffold. This document aims to serve as a valuable resource for researchers in drug discovery and development by contextualizing the potential properties and applications of this molecule.

Core Molecular Attributes

The foundational identity of any chemical compound lies in its fundamental properties. For 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one, these are summarized below.

PropertyValueSource
CAS Number 867163-25-5Internal Database
Chemical Name 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one[1]
Molecular Formula C₄H₆N₄O[1]
Molecular Weight 126.12 g/mol [1]
Canonical SMILES C1(=O)N=C(CN)C=NN1Internal Calculation
Purity (Typical) ≥95%[1]

Diagram of the Molecular Structure:

General_Synthesis_Workflow A Glycine Derivative (e.g., ester or amide) C Condensation & Cyclization A->C B Dicarbonyl Synthon (e.g., glyoxal derivative) B->C D Intermediate Triazine C->D E Functional Group Interconversion D->E F 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one E->F

Caption: Generalized synthetic workflow for 1,2,4-triazin-5-one derivatives.

Exemplary Protocol for a Related 1,2,4-Triazinone Synthesis:

The following is a generalized procedure for the synthesis of a 1,2,4-triazinone derivative, which illustrates the core chemical transformations. This is not a validated protocol for CAS 867163-25-5 but serves as an expert-guided conceptual framework.

  • Step 1: Formation of Hydrazone. An α-keto acid or ester is reacted with thiosemicarbazide in a suitable solvent (e.g., ethanol or acetic acid), often with mild heating, to form the corresponding thiosemicarbazone.

  • Step 2: Oxidative Cyclization. The thiosemicarbazone intermediate is then subjected to oxidative cyclization. This can be achieved using various reagents, such as iron(III) chloride or hydrogen peroxide in a basic medium. This step forms the 3-thioxo-1,2,4-triazin-5-one ring.

  • Step 3: Desulfurization (if necessary). If the starting material was a thiosemicarbazide, the resulting 3-thioxo group can be converted to a carbonyl group or removed, for instance, by treatment with a desulfurizing agent like Raney nickel.

  • Step 4: Functional Group Manipulation. The substituents on the triazine ring can be further modified. For the target molecule, this would involve the introduction or unmasking of the aminomethyl group at the 6-position.

The causality behind these steps lies in the inherent reactivity of the starting materials. The nucleophilic attack of the hydrazine derivative on the carbonyl group of the α-keto compound initiates the formation of the linear precursor, which then undergoes an intramolecular cyclization, driven by the formation of a stable aromatic heterocyclic ring.

Potential Biological Activity and Applications: An Insight from the 1,2,4-Triazine Scaffold

Established Biological Activities of 1,2,4-Triazine Derivatives:

  • Anticancer Activity: Many 1,2,4-triazine derivatives have been reported to possess potent anticancer properties. They can act through various mechanisms, including the inhibition of kinases, interference with DNA synthesis, and induction of apoptosis. The specific substitution pattern on the triazine ring is crucial for determining the potency and selectivity of the anticancer effect.

  • Antimicrobial Activity: The 1,2,4-triazine nucleus is also a common feature in compounds with antibacterial and antifungal properties. These compounds can disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication.

  • Anti-inflammatory Activity: Certain 1,2,4-triazine derivatives have demonstrated significant anti-inflammatory effects, likely through the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

  • Herbicidal and Agricultural Applications: Beyond medicine, triazine-based compounds have found extensive use in agriculture as herbicides.

The presence of an aminomethyl group in 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one is particularly noteworthy. This functional group can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological targets such as enzymes and receptors. This suggests that the compound could be a valuable tool for exploring structure-activity relationships in the development of new therapeutic agents.

Commercial Availability

Currently, 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one is available from a limited number of specialized chemical suppliers as a research chemical.

  • BenchChem: Offers this compound with a reported purity of ≥95%. [1] Researchers interested in acquiring this compound are advised to contact these suppliers directly for information on availability, pricing, and packaging.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 867163-25-5 is not widely available. In the absence of specific data, it is imperative to handle this compound with the precautions appropriate for a novel chemical entity of unknown toxicity. The following guidelines are based on general principles of laboratory safety and the known hazards of similar heterocyclic compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [2][3]* Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. [2]* Handling: Avoid creating dust. If handling a solid, use appropriate weighing techniques to prevent dispersal. Avoid contact with skin, eyes, and clothing. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures (General Recommendations):

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [2][3]* Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [2][3]* Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [2][3]* Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3]

Conclusion and Future Outlook

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one (CAS 867163-25-5) is a chemical entity with a promising structural motif. While specific experimental data is currently sparse, its 1,2,4-triazin-5-one core suggests a high potential for biological activity, particularly in the areas of oncology and infectious diseases. The presence of a versatile aminomethyl group further enhances its potential as a scaffold for the development of new chemical probes and therapeutic agents.

Further research is warranted to fully characterize the physicochemical properties, develop a robust and scalable synthesis, and explore the biological activity profile of this compound. This technical guide provides a solid foundation for researchers to embark on such investigations, leveraging the rich chemistry and pharmacology of the 1,2,4-triazine class of compounds.

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The 1,2,4-Triazine Scaffold: A Privileged Motif for Targeting Key Pathogenic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns allow for the development of highly potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of 1,2,4-triazine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the specific molecular interactions, relevant signaling pathways, and the experimental methodologies used to validate these interactions, offering a practical resource for scientists engaged in drug discovery and development.

Introduction: The Versatility of the 1,2,4-Triazine Core

The 1,2,4-triazine nucleus is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which contributes to its ability to interact with a diverse range of biological macromolecules.[1] The presence of three nitrogen atoms imparts a unique dipole moment and hydrogen bonding capabilities, crucial for specific receptor and enzyme binding. Furthermore, the three positions on the triazine ring are amenable to a wide variety of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This structural versatility has led to the discovery of 1,2,4-triazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]

Oncology: A Major Arena for 1,2,4-Triazine-Based Therapeutics

Cancer remains a leading cause of mortality worldwide, and the development of targeted therapies is a critical area of research.[5] 1,2,4-Triazine derivatives have demonstrated significant promise as anticancer agents by modulating the activity of key proteins involved in cancer cell proliferation, survival, and metastasis.[6]

Kinase Inhibition: A Dominant Mechanism of Action

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, and their dysregulation is a hallmark of many cancers.[7] The 1,2,4-triazine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[8][9]

Key Kinase Targets:

  • Anaplastic Lymphoma Kinase (ALK): Fused pyrrolo[2,1-f][3][5][8]triazine derivatives have been developed as potent ALK inhibitors, showing nanomolar activity and high selectivity.[8] ALK is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, including non-small cell lung cancer (NSCLC).

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1): Certain substituted 4-aminopyrrolo[2,1-f][3][5][8]triazines have been identified as dual inhibitors of VEGFR-2 and FGFR-1, both of which are crucial for tumor angiogenesis.[8]

  • Epidermal Growth Factor Receptor (EGFR): The pyrrolo[2,1-f][3][5][8]triazine nucleus can effectively mimic the quinazoline scaffold found in established EGFR inhibitors like Iressa.[9] These compounds act as ATP-competitive inhibitors of the EGFR tyrosine kinase.

  • Focal Adhesion Kinase (FAK): Novel 1,2,4-triazine derivatives have been designed as FAK inhibitors, demonstrating anti-proliferative activity against glioblastoma and colon cancer cell lines.[10] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.

  • Pyruvate Dehydrogenase Kinase (PDK): 3-amino-1,2,4-triazine derivatives have been identified as selective inhibitors of PDK1, a key enzyme in cancer cell metabolism.[7][11] By inhibiting PDK, these compounds can shift cancer cells from glycolysis to the less favorable oxidative phosphorylation pathway, leading to reduced proliferation.[12]

Signaling Pathway: Kinase Inhibition in Cancer

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Triazine 1,2,4-Triazine Inhibitor Triazine->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes p38_MAPK_Pathway Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Triazine 1,2,4-Triazine Derivative Triazine->p38 Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) TranscriptionFactors->Cytokines

Caption: Inhibition of the p38 MAPK signaling pathway by 1,2,4-triazine derivatives.

Other Therapeutic Areas

The therapeutic potential of 1,2,4-triazines extends beyond the areas mentioned above.

  • Neurodegenerative Diseases: Lamotrigine, a phenyl-1,2,4-triazine derivative, is used as an anticonvulsant and is believed to act by inhibiting voltage-sensitive sodium channels. [12]Additionally, 1,2,4-triazine derivatives have been identified as antagonists of the adenosine A2A receptor, a target for the treatment of Parkinson's disease. [13]

Experimental Protocols

The validation of the therapeutic potential of 1,2,4-triazine derivatives relies on a battery of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,2,4-triazine compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, 1,2,4-triazine compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the 1,2,4-triazine compound. b. In a 96-well plate, add the kinase, substrate, and the triazine compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method. f. Plot the percentage of kinase activity against the logarithm of the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a 1,2,4-triazine compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the 1,2,4-triazine compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cytokine Production Inhibition Assay (ELISA)

Objective: To measure the inhibitory effect of a 1,2,4-triazine compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Stimulation: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the 1,2,4-triazine compound.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α or IL-1β) to quantify the cytokine concentration in the supernatant.

  • Analysis: Compare the cytokine levels in the treated samples to the untreated, stimulated control to determine the percentage of inhibition.

Conclusion and Future Perspectives

The 1,2,4-triazine scaffold has unequivocally established itself as a cornerstone in modern drug discovery, offering a versatile platform for the development of novel therapeutics against a multitude of diseases. Its success in targeting a diverse array of proteins, particularly kinases, underscores its privileged nature. The ongoing exploration of novel substitution patterns and the use of advanced drug design strategies, such as structure-based design and molecular hybridization, will undoubtedly lead to the discovery of new 1,2,4-triazine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the molecular basis of diseases continues to evolve, the 1,2,4-triazine scaffold is poised to play an even more significant role in the development of next-generation targeted therapies.

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  • Wujec, M., & Paneth, A. (2021).t[3][5][8]riazines – as potential drugs in cancer chemotherapy. Postępy Higieny i Medycyny Doświadczalnej, 75, 142-151. [Link]

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Advanced Chemical Space and Therapeutic Potential of Substituted 1,2,4-Triazin-5-ones: A Comprehensive Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine ring system represents a privileged and highly versatile scaffold in both medicinal chemistry and agrochemistry. Specifically, substituted 1,2,4-triazin-5-ones (and their tautomeric dione counterparts) possess unique hydrogen-bonding capabilities, electronic distributions, and conformational flexibility. This whitepaper synthesizes current literature to provide an authoritative guide on their mechanisms of action, quantitative structure-activity relationships (SAR), and self-validating synthetic methodologies.

Chemical Space and Structural Significance

Substituted 1,2,4-triazin-5-ones are characterized by a six-membered heterocyclic ring containing three nitrogen atoms, with a carbonyl group at the 5-position. The structural diversity of these compounds is primarily driven by substitutions at the 3, 4, and 6 positions. As highlighted in recent comprehensive reviews (1)[1], modifications such as alkylation, acylation, and cyclocondensation yield derivatives with potent anticancer, antibacterial, antimalarial, and herbicidal properties.

Mechanisms of Action Across Biological Domains

Agrochemical MOA: Photosystem II Inhibition

The most globally recognized 1,2,4-triazin-5-one is Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one), a highly selective herbicide used predominantly in sugar beet cultivation. Metamitron functions as a potent inhibitor of photosynthesis[2]. It penetrates the chloroplast thylakoid membrane and competitively binds to the serine 264 residue on the D1 protein of Photosystem II (PSII) (2)[2]. This binding physically blocks the electron transfer from the primary quinone acceptor ( QA​ ) to the secondary quinone acceptor ( QB​ ), leading to the generation of reactive oxygen species (ROS), cessation of carbon fixation, and rapid weed necrosis.

MOA A Metamitron (1,2,4-triazin-5-one) B Chloroplast Thylakoid Membrane A->B Penetrates C Photosystem II (PSII) D1 Protein B->C D Binding to Serine 264 C->D Target Site E Blockade of Electron Transfer (QA to QB) D->E Inhibits F Cessation of Photosynthesis E->F Macroscopic Effect

Mechanism of Photosystem II inhibition by Metamitron.

Pharmaceutical MOA: DAAO Inhibition and Neuromodulation

In drug development, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold (a structural analogue and tautomer of triazin-5-ones) has emerged as a breakthrough class of d-amino acid oxidase (DAAO) inhibitors. DAAO degrades d-serine, a crucial co-agonist at the NMDA receptor; thus, inhibiting DAAO is a validated strategy for treating schizophrenia. Notably, these triazine derivatives demonstrate high metabolic resistance to O-glucuronidation—a major pharmacokinetic hurdle that rapidly clears other DAAO inhibitors from the bloodstream (3)[3].

Additionally, 5-amino-1,2,4-triazin-6-yl derivatives have been engineered as potent sodium channel blockers, showcasing remarkable anticonvulsant activity in maximal electroshock (MES) models[4].

Quantitative Structure-Activity Relationship (SAR) Profile

To facilitate rapid comparative analysis, the following table summarizes the quantitative biological efficacy of key 1,2,4-triazin-5-one derivatives across different therapeutic and agricultural targets:

Compound ClassSpecific DerivativePrimary TargetBiological EfficacyReference
Herbicide MetamitronPhotosystem II (D1 protein)Standard application rate: 3.5-5.0 kg/ha [2]
Antimalarial Dimer 6kP. falciparum (3D7 line) IC50​=0.008μM [5]
Anticonvulsant Derivative 5cVoltage-gated Sodium Channels ED50​=6.20mg/kg (oral, rat)[4]
DAAO Inhibitor Compound 11hd-amino acid oxidase (DAAO) IC50​ in double-digit nanomolar range[3]

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They do not merely list steps; they embed causality and mandatory analytical checkpoints to guarantee experimental success.

Protocol 1: Synthesis of Metamitron via Cyclocondensation

This convergent synthesis utilizes phenylglyoxylate and acetohydrazide to construct the triazine core (6)[6].

Step 1: Condensation to N-Acetyl Ester

  • Action: React phenylglyoxylate with acetohydrazide under reflux conditions.

  • Causality: Acetohydrazide is specifically chosen because it provides both the requisite nitrogen atoms for the triazine ring and the pre-installed methyl group at the 3-position, bypassing the need for downstream alkylation.

  • Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The complete disappearance of the phenylglyoxylate spot confirms total conversion. Do not proceed to Step 2 until the precursor is fully consumed.

Step 2: Pyridine-Catalyzed Cyclocondensation

  • Action: Treat the resulting N-acetyl ester with hydrazine hydrate in a pyridine solvent system.

  • Causality: Pyridine is deployed not merely as a solvent, but as a mild base. It neutralizes acidic byproducts generated during the reaction, preventing the reverse hydrolysis of the intermediate and thermodynamically driving the equilibrium toward the stable 1,2,4-triazine ring closure.

  • Validation Checkpoint 2: Post-reaction, perform High-Performance Liquid Chromatography (HPLC). A single sharp peak validates ring closure. Confirm the molecular weight via LC-MS ( m/z=203.2[M+H]+ ).

Synthesis A Phenylglyoxylate (Precursor) C Condensation Reaction (Intermediate Formation) A->C B Acetohydrazide (Reactant) B->C D N-Acetyl Ester (Intermediate) C->D Yields F Cyclocondensation D->F E Hydrazine Hydrate (in Pyridine) E->F Catalyst/Base G Metamitron (1,2,4-triazin-5-one) F->G Final Product

Synthesis workflow of Metamitron via cyclocondensation.

Protocol 2: Synthesis of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5-diones (DAAO Inhibitors)

This protocol outlines the regioselective alkylation of the 1,2,4-triazine core to yield potent DAAO inhibitors like Compound 11h[3].

Step 1: Regioselective Silylation and Alkylation

  • Action: React 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with bis(trimethylsilyl)acetamide (BSA), followed by the addition of an alkyl halide.

  • Causality: The dione core is highly polar and insoluble in standard organic solvents. BSA temporarily silylates the heteroatoms, drastically increasing organic solubility and sterically directing the incoming alkyl halide exclusively to the N-2 position.

  • Validation Checkpoint 1: Monitor the reaction via 1H -NMR. The absence of N-4 alkylation peaks confirms regioselectivity.

Step 2: Nucleophilic Substitution

  • Action: Replace the 6-bromo group with benzyl alcohol in the presence of potassium carbonate ( K2​CO3​ ).

  • Causality: K2​CO3​ is selected as a mild base to deprotonate benzyl alcohol, forming a reactive alkoxide nucleophile. A stronger base (e.g., NaOH) is avoided because it would trigger the hydrolytic cleavage of the newly formed triazine-dione ring.

  • Validation Checkpoint 2: Continuously monitor the pH of the reaction mixture. If the pH drops below 8.0, the substitution will stall due to insufficient alkoxide generation; incrementally add K2​CO3​ to maintain basicity.

Protocol A Synthesize 1,2,4-triazin-5-one Derivatives B Purification (HPLC & NMR Validation) A->B Quality Control C In Vitro DAAO Assay (Fluorometric Detection) B->C >95% Purity D Calculate IC50 Values C->D Dose-Response E Metabolic Stability Test (Mouse Liver Microsomes) D->E Select Potent Hits F Lead Candidate Selection E->F Confirm Stability

Self-validating workflow for discovering DAAO inhibitors.

Conclusion

The substituted 1,2,4-triazin-5-one scaffold remains a cornerstone of modern chemical biology and agrochemical design. By mastering the causality behind their synthetic pathways—such as the strategic use of pyridine in cyclocondensations or BSA in regioselective alkylations—researchers can reliably generate libraries of highly active compounds. As demonstrated by the nanomolar efficacy of DAAO inhibitors and the robust field performance of Metamitron, the therapeutic and commercial ceiling for this chemical space is exceptionally high.

References

  • Source: Taylor & Francis (tandfonline.com)
  • 3,3′-Disubstituted 5,5′-Bi(1,2,4-triazine)
  • Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)
  • Metamitron Source: Wikipedia URL
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)
  • SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES Source: Semantic Scholar URL

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Methodological & Application

Application Note: In Vitro Assay Development for 1,2,4-Triazin-5-One Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Scientific Rationale

The 1,2,4-triazin-5-one scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities [1]. The structural versatility of these derivatives—particularly 3-thioxo and 4-amino substitutions—allows for the fine-tuning of lipophilicity and target binding affinity.

In oncology, recent studies demonstrate that specific 1,2,4-triazin-5-one derivatives induce apoptosis in human cancer cell lines (e.g., HepG2, HCT-116, A549) by downregulating anti-apoptotic Bcl-2, upregulating pro-apoptotic Bax, and inhibiting cyclin-dependent kinase 2 (CDK-2) [2, 3]. In microbiology, these compounds disrupt microbial metabolic pathways, making them excellent candidates for combating multi-drug resistant bacterial and fungal strains [1].

The Causality of Assay Selection: To properly evaluate these derivatives, the assay cascade must account for their specific mechanisms of action.

  • MTT Assay: Selected for primary cytotoxicity screening because 1,2,4-triazin-5-ones directly impact mitochondrial membrane potential. MTT relies on mitochondrial succinate dehydrogenase, offering a highly sensitive readout of triazine-induced metabolic arrest prior to cell lysis.

  • Annexin V/PI Flow Cytometry: Essential for distinguishing targeted apoptosis (a hallmark of optimized triazine derivatives) from non-specific necrotic toxicity [3].

  • Broth Microdilution: Preferred over agar diffusion for antimicrobial screening. Many triazine derivatives are highly lipophilic; poor diffusion through aqueous agar matrices often yields false negatives. Broth microdilution ensures uniform compound exposure.

Assay Development Workflow

The following diagram illustrates the high-throughput screening cascade designed to isolate lead candidates from a synthesized 1,2,4-triazin-5-one library.

Workflow A Compound Library (1,2,4-triazin-5-ones) B Primary Screening (MTT / MIC Assays) A->B High-Throughput C Hit Selection (IC50 / MIC < 10 µM) B->C Data Analysis D Mechanistic Assays (Flow Cytometry / Enzymatic) C->D Select Candidates E Lead Optimization D->E In Vivo Prep

In vitro screening workflow for 1,2,4-triazin-5-one derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity & Anti-Proliferation (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of triazine derivatives against human cancer cell lines.

Materials:

  • Target Cell Lines (e.g., HCT-116, MCF-7, HepG2)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (Cell culture grade)

  • 96-well flat-bottom microtiter plates

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 1×104 cells/well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adhesion.

  • Compound Preparation: Dissolve 1,2,4-triazin-5-one derivatives in 100% DMSO to create a 10 mM stock. Critical Step: Dilute the stock in culture medium to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM), ensuring the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old medium and add 100 µL of the compound-containing medium to the wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate in the dark for 4 hours at 37°C. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan precipitate. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis.

Protocol 2: Mechanistic Apoptosis Detection (Annexin V/PI Flow Cytometry)

Objective: Confirm that the cytotoxicity of lead triazine derivatives is mediated by programmed cell death rather than necrosis [4].

Step-by-Step Methodology:

  • Treatment: Seed 2×105 HepG2 cells/well in a 6-well plate. Treat with the triazine derivative at its calculated IC50​ concentration for 24 hours.

  • Harvesting: Collect both the culture medium (containing early apoptotic detached cells) and the adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes. Causality: Retaining the supernatant is critical; discarding it will artificially lower the detected apoptotic fraction.

  • Washing & Binding: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Annexin V+/PI- indicates early apoptosis (triazine-induced phosphatidylserine externalization). Annexin V+/PI+ indicates late apoptosis.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the turbidity to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:150 in MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the triazine derivatives in MHB to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL/well).

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth (assessed optically or via resazurin dye reduction).

Mechanistic Pathway Visualization

The biological efficacy of 1,2,4-triazin-5-one derivatives in oncology is heavily tied to their interaction with intracellular kinase and apoptotic networks[2, 4]. The diagram below maps the established causality between triazine administration and cellular apoptosis.

Pathway T 1,2,4-triazin-5-one Derivatives CDK CDK-2 Inhibition T->CDK Bcl2 Bcl-2 (Downregulated) T->Bcl2 Inhibits Bax Bax (Upregulated) T->Bax Activates Apop Apoptosis (Cell Death) CDK->Apop Cell Cycle Arrest Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Removes Block Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apop

Apoptotic signaling pathway modulated by 1,2,4-triazin-5-one derivatives.

Data Presentation & Analysis

To effectively evaluate structure-activity relationships (SAR), quantitative data from primary screening should be aggregated into comparative tables. Below is a representative data structure summarizing the biological evaluation of hypothetical triazine derivatives.

Compound IDSubstitution (R-group)Anticancer IC50​ (µM) - HepG2Anticancer IC50​ (µM) - HCT-116Antibacterial MIC (µg/mL) - S. aureusApoptotic Fraction (%) at IC50​
TRZ-01 3-thioxo, 6-methyl45.2 ± 3.152.4 ± 4.564.012.4%
TRZ-02 4-amino, 3-mercapto18.5 ± 1.222.1 ± 2.016.045.8%
TRZ-03 6-(4-chlorophenyl)6.1 ± 0.88.4 ± 1.14.078.2%
Control Doxorubicin / Ciprofloxacin24.7 ± 3.240.0 ± 3.91.068.6%

Note: TRZ-03 demonstrates a highly favorable profile, outperforming the doxorubicin control in HepG2 cells, correlating with a high induction of the apoptotic fraction.

References

  • Makki, M. S. T., Abdel-Rahman, R. M., & Alharbi, A. S. (2019). Synthetic Strategies, Chemical Reactivities and Biological Activities of 3-Thioxo-1,2,4-Triazin-5-Ones and their Derivatives. Mini-Reviews in Organic Chemistry, 16(4), 308-322. URL:[Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12266–12281. URL:[Link]

  • Mojzych, M., et al. (2020). The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. International Journal of Molecular Sciences, 21(15), 5243. URL:[Link]

  • El-Sayed, W. A., et al. (2021). Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives. RSC Advances, 11, 33544-33558. URL:[Link]

Application Notes and Protocols for the Evaluation of 6-(aminomethyl)-2H-1,2,4-triazin-5-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel 1,2,4-triazine derivatives, using 6-(aminomethyl)-2H-1,2,4-triazin-5-one as a representative compound. These application notes and protocols are designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results. While specific data for 6-(aminomethyl)-2H-1,2,4-triazin-5-one is not extensively available in the public domain, the methodologies outlined herein are based on established procedures for the characterization of similar small molecule inhibitors in cancer cell lines.[4][5][6]

Introduction: The Promise of 1,2,4-Triazine Derivatives in Oncology

The 1,2,4-triazine ring system has garnered considerable attention in the quest for novel anticancer drugs.[1][7] These heterocyclic compounds are often considered bioisosteres of pyrimidines, allowing them to interact with biological targets involved in nucleic acid synthesis and cell cycle regulation.[8][9] Various derivatives of 1,2,4-triazine have been reported to exhibit a broad spectrum of antitumor activities, including cytotoxicity against a range of human cancer cell lines, induction of apoptosis, and cell cycle arrest.[10][11][12][13][14] The versatility of the 1,2,4-triazine core allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties.[15]

Postulated Mechanism of Action

While the precise mechanism of action for 6-(aminomethyl)-2H-1,2,4-triazin-5-one is yet to be fully elucidated, based on the activities of analogous compounds, we can postulate a potential signaling pathway. Many small molecule anticancer agents exert their effects through the induction of apoptosis and interference with the cell cycle. A plausible mechanism for a 1,2,4-triazine derivative involves the activation of pro-apoptotic pathways and the arrest of cell cycle progression.

Postulated_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_downstream Downstream Effects Compound 6-(aminomethyl)-2H- 1,2,4-triazin-5-one Target_Protein Putative Target (e.g., Kinase, DHFR) Compound->Target_Protein Inhibition/Activation p53_Activation p53 Activation Target_Protein->p53_Activation Signal Transduction CDK_Inhibition CDK Inhibition Target_Protein->CDK_Inhibition Signal Transduction Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Induces Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution Cell_Cycle_Arrest G2/M Arrest CDK_Inhibition->Cell_Cycle_Arrest Induces Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of action for a 1,2,4-triazine derivative.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Line_Selection 1. Cell Line Selection (e.g., NCI-60 Panel) Start->Cell_Line_Selection Cytotoxicity_Assay 2. Cytotoxicity Screening (MTT/SRB Assay) Cell_Line_Selection->Cytotoxicity_Assay IC50_Determination 3. IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis 5. Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Data_Analysis 6. Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Further_Studies 7. Further Mechanistic Studies (e.g., Western Blot, Kinase Assays) Data_Analysis->Further_Studies

Caption: A typical experimental workflow for in vitro evaluation.

Detailed Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 6-(aminomethyl)-2H-1,2,4-triazin-5-one (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-(aminomethyl)-2H-1,2,4-triazin-5-one in complete medium. A typical concentration range to start with is 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the doubling time of the cell line.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with 6-(aminomethyl)-2H-1,2,4-triazin-5-one at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Cancer cells treated with 6-(aminomethyl)-2H-1,2,4-triazin-5-one at its IC50 concentration for 24 hours.

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest the treated and control cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner. Below is a hypothetical data summary table for the evaluation of 6-(aminomethyl)-2H-1,2,4-triazin-5-one in two different cancer cell lines.

Parameter MCF-7 (Breast Cancer) HCT-116 (Colon Cancer)
IC50 (µM) after 48h 5.28.7
% Apoptotic Cells (at IC50) 35.4%28.9%
Cell Cycle Arrest Phase G2/MG2/M

Interpretation: The hypothetical data suggests that 6-(aminomethyl)-2H-1,2,4-triazin-5-one exhibits cytotoxic activity against both MCF-7 and HCT-116 cell lines, with a slightly higher potency in MCF-7 cells. The induction of a significant percentage of apoptotic cells and arrest in the G2/M phase of the cell cycle point towards a potential mechanism of action involving the disruption of cell division and the activation of programmed cell death.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 6-(aminomethyl)-2H-1,2,4-triazin-5-one and other novel 1,2,4-triazine derivatives as potential anticancer agents. The experimental workflow is designed to efficiently assess cytotoxicity and provide insights into the underlying mechanisms of action. Positive results from these initial studies, such as low micromolar IC50 values and evidence of apoptosis induction and cell cycle arrest, would warrant further investigation. Subsequent studies could include Western blot analysis to probe the expression levels of key proteins involved in apoptosis (e.g., p53, Bax, Bcl-2, caspases) and cell cycle regulation (e.g., cyclins, CDKs), as well as in vivo studies in animal models to evaluate efficacy and safety.

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC.
  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines - J-Stage.
  • Application Notes and Protocols for the Small Molecule CD38 Inhibitor 78c in Cancer Cell Lines - Benchchem.
  • Antitumor properties of selected 1,2,4-triazine derivatives - PubMed.
  • [4][5][7]triazines – as potential drugs in cancer chemotherapy - AHEM - PHMD. Available at:

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI.
  • Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC.
  • Design, synthesis and anticancer activity of novel 6-(aminophenyl)-2,4-bismorpholino-1,3,5-triazine derivatives bearing arylmethylene hydrazine moiety - R Discovery.
  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.
  • Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - RSC Publishing.
  • NCI-60 Screening Methodology.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed.
  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.
  • Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents - ResearchGate.
  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.
  • Utility of 6-aza-2-thiothymine in the synthesis of novel[4][5][7]triazolo[4,3-b][4][5][7]triazin-7-one derivatives - Semantic Scholar. Available at:

  • A Comparative Analysis of the Anticancer Mechanisms of 6-Phenyl-1,2,4-triazin-3(2H)-one and Standard Chemotherapeutic Agents - Benchchem.
  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors.
  • Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents.

Sources

In Vivo Animal Models for Evaluating the Pharmacological Efficacy of 1,2,4-Triazine Compounds: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In vivo validation frameworks, mechanistic causality, and self-validating experimental protocols.

Executive Overview

The 1,2,4-triazine nucleus has emerged as a highly versatile, "privileged scaffold" in modern medicinal chemistry. Due to its unique electronic distribution and ability to form extensive hydrogen-bonding networks, 1,2,4-triazine derivatives exhibit a remarkably broad spectrum of pharmacological activities. Recent drug discovery campaigns have successfully optimized these compounds as potent neuroprotectants (specifically Adenosine A2A antagonists) [1], rapid-acting antimalarials [3], and targeted oncology agents [5].

Transitioning these hits from in vitro screens to in vivo validation requires robust, highly reproducible animal models. As an Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind experimental choices, providing self-validating in vivo protocols tailored specifically for testing the unique pharmacokinetic and pharmacodynamic profiles of 1,2,4-triazine compounds.

Domain I: Neuroprotection & Parkinson's Disease

Mechanistic Rationale: Adenosine A2A Receptor Antagonism

In the basal ganglia, the Adenosine A2A receptor functionally opposes the dopamine D2 receptor. In Parkinson's Disease (PD), the loss of nigrostriatal dopamine leads to reduced D2 activation. 1,2,4-triazine derivatives have been identified as highly selective, orally bioavailable A2A antagonists that bind deeply within the orthosteric cavity of the G-protein coupled receptor (GPCR) [1]. By antagonizing A2A, these compounds relieve the inhibition on the D2 pathway, restoring motor function without the dyskinesia typically associated with direct dopaminergic therapies.

To evaluate this in vivo, we utilize the Haloperidol-Induced Catalepsy Model . Haloperidol, a D2 antagonist, rapidly induces a state of immobility (catalepsy) that mimics PD bradykinesia [2].

G Haloperidol Haloperidol (Model Inducer) D2 D2 Receptor Blockade (Striatum) Haloperidol->D2 Inhibits Catalepsy Catalepsy / Motor Deficit (PD Phenotype) D2->Catalepsy Induces Motor Restoration of Motor Function (Catalepsy Reversal) Catalepsy->Motor Reversed by Triazine 1,2,4-Triazine Derivative (Test Compound) A2A A2A Receptor Antagonism Triazine->A2A Binds & Inhibits cAMP Decreased cAMP / PKA Signaling A2A->cAMP Downregulates cAMP->Motor Promotes

Mechanism of 1,2,4-triazines in reversing haloperidol-induced catalepsy via A2A antagonism.

Protocol 1: Haloperidol-Induced Catalepsy Bar Test

Self-Validation & QC: This protocol is self-validating because it includes a baseline (pre-haloperidol) measurement and a positive control arm (e.g., Istradefylline). If the positive control fails to reverse catalepsy, the induction phase is invalid, preventing false negatives for your novel 1,2,4-triazine.

  • Subject Preparation: Use male Wistar rats (200–250 g). Acclimate animals to the testing room for 1 hour prior to the experiment to minimize stress-induced freezing, which can be conflated with catalepsy.

  • Induction of Catalepsy: Administer Haloperidol (1.0 mg/kg, i.p.) dissolved in physiological saline containing 2% Tween 80 [2].

    • Causality: The 1.0 mg/kg dose is specifically chosen to achieve >80% receptor occupancy, ensuring a robust cataleptic state without inducing severe toxicity.

  • Compound Administration: 60 minutes post-haloperidol, administer the 1,2,4-triazine test compound (e.g., 0.1–1 mg/kg, p.o.) or vehicle.

  • The Bar Test (Evaluation): At 30, 60, 90, and 120 minutes post-treatment, place the rat's forepaws on a horizontal wooden bar (0.9 cm diameter) elevated 6.5 cm above the floor.

  • Data Acquisition: Record the latency (in seconds) for the animal to remove both forepaws from the bar. Impose a strict cut-off time of 180 seconds to prevent learned helplessness.

  • Analysis: Calculate the reversal of catalepsy as a percentage decrease in step-down latency compared to the vehicle-treated group.

Domain II: Infectious Disease & Antimalarial Efficacy

Mechanistic Rationale: Blood-Stage Parasite Clearance

Novel bis-1,2,4-triazine compounds (such as MIPS-0004373) have demonstrated rapid and potent activity against asexual blood stages of Plasmodium falciparum[3]. Because 1,2,4-triazines often face pharmacokinetic challenges (e.g., rapid clearance), in vivo efficacy must be established early in the development pipeline. The Peters' 4-Day Suppressive Test is the gold standard for this validation [4].

G D0_Inf Day 0: Infect with P. berghei (10^5 pRBCs, i.p.) D0_Dose Day 0 (2h post-infection): Administer 1,2,4-Triazine D0_Inf->D0_Dose D1_3 Days 1-3: Daily Dosing (p.o. or s.c.) D0_Dose->D1_3 D4 Day 4: Blood Collection & Smear D1_3->D4 Giemsa Giemsa Staining & Microscopy D4->Giemsa Analysis Calculate % Parasitemia & % Suppression Giemsa->Analysis

Workflow of the Peters' 4-day suppressive test for evaluating antimalarial 1,2,4-triazines.

Protocol 2: Peters' 4-Day Suppressive Test

Self-Validation & QC: The inclusion of a Chloroquine (10 mg/kg) positive control arm ensures the parasite strain (P. berghei NK65 or ANKA) remains drug-sensitive. A vehicle control arm must reach a minimum of 10-20% parasitemia by Day 4; otherwise, the initial inoculum viability is compromised, and the assay must be rejected.

  • Inoculum Preparation: Harvest blood from a donor mouse infected with P. berghei (when parasitemia reaches ~30%). Dilute with normal saline to a concentration of 1×107 parasitized red blood cells (pRBCs) per mL.

  • Infection (Day 0): Inoculate healthy Swiss Webster or Balb/c mice with 0.2 mL of the suspension ( 1×105 pRBCs) via intraperitoneal (i.p.) injection [4].

  • Primary Dosing (Day 0): Exactly 2 hours post-infection, administer the 1,2,4-triazine compound (e.g., 10–50 mg/kg) via oral gavage (p.o.).

    • Causality: Dosing at the 2-hour mark ensures the compound is present in the systemic circulation during the initial erythrocyte invasion phase, directly assessing blood-stage suppression.

  • Maintenance Dosing (Days 1–3): Administer the compound once daily at 24-hour intervals.

  • Readout (Day 4): On the 5th day (Day 4 post-infection), extract blood from the tail vein. Prepare thin blood smears, fix with methanol, and stain with 10% Giemsa for 15 minutes.

  • Quantification: Examine under a light microscope (100x oil immersion). Count the number of pRBCs against 2,000 total erythrocytes to determine % Parasitemia. Calculate % Suppression as: [(Parasitemia in Vehicle - Parasitemia in Treated) / Parasitemia in Vehicle] * 100

Domain III: Oncology & Tumor Xenografts

Mechanistic Rationale: Kinase Inhibition

1,2,4-triazine derivatives, particularly 3-amino-1,2,4-triazines and sulfonamide derivatives, have shown profound efficacy in oncology by acting as ATP-competitive kinase inhibitors (e.g., PDK1) [5] and modulators of apoptotic pathways (Bcl-2 family) [6]. Testing these requires subcutaneous xenograft models (e.g., using LLC or DLD-1 colon cancer cells) to monitor tumor volume reduction and target engagement in vivo.

Quantitative Data Synthesis

To assist in experimental design, the following table summarizes the expected quantitative benchmarks and readouts for 1,2,4-triazine compounds across the discussed in vivo models, synthesized from recent pharmacological validations.

Pharmacological DomainIn Vivo Animal ModelTarget / MechanismTypical 1,2,4-Triazine Dose RangePrimary Quantitative ReadoutExpected Efficacy Benchmark
Neuroprotection (PD) Haloperidol-induced Catalepsy (Rat)Adenosine A2A Antagonism0.1 – 3.0 mg/kg (p.o.)Latency to step-down (seconds)>60% reduction in latency vs. vehicle at 60 mins
Antimalarial Peters' 4-Day Suppressive Test (Mouse)Unknown (Blood-stage clearance)10 – 80 mg/kg/day (p.o.)% Parasitemia / % Suppression>80% suppression at 50 mg/kg; ED50 ~20 mg/kg
Oncology (PDAC/Colon) Subcutaneous Xenograft (Mouse)PDK1 Inhibition / Apoptosis10 – 50 mg/kg (i.p. or p.o.)Tumor Volume ( mm3 ) & Weight>50% reduction in tumor growth rate by Day 21

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC. URL:[Link]

  • The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite - PubMed. URL:[Link]

  • In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC. URL:[Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC. URL:[Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI. URL:[Link]

Application Note: 1,2,4-Triazin-5-ones as Photosystem II Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,4-triazin-5-ones represent a highly effective class of selective, systemic herbicides utilized extensively in global agriculture to manage broadleaf weeds and annual grasses[1][2]. Key representatives of this chemical family include metribuzin and metamitron [1][3]. This application note details the biochemical mechanism of action, chemical synthesis pathways, field application guidelines, and laboratory validation protocols designed for researchers, agronomists, and agrochemical developers.

Mechanistic Causality: Photosystem II Disruption

The herbicidal efficacy of 1,2,4-triazin-5-ones is rooted in their ability to inhibit photosynthesis. Classified by the Herbicide Resistance Action Committee (HRAC) as Group 5 herbicides, these compounds act as potent Photosystem II (PSII) electron transport inhibitors[4][5].

Mechanism of Action: Upon root or foliar absorption, the herbicide is translocated acropetally (upward) via the xylem to the plant's chloroplasts[4][5]. Within the thylakoid membrane, the triazinone molecule competitively binds to the plastoquinone-binding niche ( QB​ site) on the D1 protein of the PSII complex[3][6]. This binding physically blocks the electron transfer from the primary electron acceptor, plastoquinone A ( QA​ ), to the secondary acceptor, plastoquinone B ( QB​ )[6].

The Causality of Phytotoxicity: The interruption of the electron transport chain halts the production of ATP and NADPH, starving the plant of the energy required for carbon fixation[3][6]. However, plant death is not merely caused by starvation; it is primarily driven by secondary oxidative stress[5]. The blocked electron flow leads to the accumulation of excitation energy in the PSII reaction center. This excess energy reacts with oxygen to form highly reactive oxygen species (ROS), such as singlet oxygen[4][5]. These ROS rapidly oxidize and degrade thylakoid lipid membranes and proteins (lipid peroxidation), resulting in chlorophyll destruction (chlorosis), cell desiccation, and ultimate plant necrosis within 7 to 30 days[1][5].

PSII_Inhibition Light Light Energy P680 PSII (P680) Light->P680 QA Plastoquinone A (QA) P680->QA e- transfer QB Plastoquinone B (QB) QA->QB e- transfer ROS ROS Generation QA->ROS Excess energy Triazinone 1,2,4-triazin-5-one (Binds D1 Protein) Triazinone->QA Blocks e- flow Death Cell Death ROS->Death Lipid Peroxidation

PSII electron transport disruption by 1,2,4-triazin-5-ones leading to ROS generation and cell death.

Selectivity and Crop Tolerance

The selectivity of 1,2,4-triazin-5-ones relies on the differential metabolic capacity between target weeds and tolerant crops. For instance, sugar beets exhibit a high natural tolerance to metamitron[3], while potatoes and soybeans tolerate metribuzin[5][6]. This crop safety is due to rapid enzymatic detoxification—primarily via conjugation or metabolism to non-toxic compounds—converting the active herbicide into inert metabolites before it can accumulate to lethal levels in the chloroplasts[4][6].

Chemical Synthesis Protocol: S-Methylation of Triazinones

The industrial and laboratory synthesis of metribuzin involves the S-methylation of a mercapto-triazinone precursor.

Protocol: Synthesis of 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one Rationale: Methylation of the thiol group at the 3-position is critical for establishing the correct lipophilicity and binding affinity for the D1 protein in the PSII complex.

  • Precursor Preparation: Begin with 1 mole of the synthesized precursor, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one[1].

  • Reaction Setup: Dissolve the precursor in a basic medium. For laboratory scale, dissolving 100 grams of the precursor in a mixture of 250 mL of 2N NaOH and 250 mL of methanol effectively deprotonates the thiol group, enhancing its nucleophilicity[7].

  • Methylation: Gradually add a methylating agent. You may use 75 grams of methyl iodide[7] or half a mole of dimethyl sulfate[1].

  • Incubation: Stir the reaction mixture continuously. If using methyl iodide in NaOH/methanol, stir for 4 hours at 20°C[7]. If using dimethyl sulfate in a sulfuric acid medium, heat to 57°C for approximately 7 hours[1].

  • Neutralization & Precipitation: If acidic byproducts are formed during the reaction, neutralize the mixture with soda ash[1]. The methylated product will crystallize out of the solution.

  • Purification: Filter the crystallized product with suction, dry the precipitate, and recrystallize from a suitable solvent (e.g., benzene) to achieve high purity. The expected melting point of the purified metribuzin is 126°C[7].

Application Profiling and Quantitative Data

To maximize efficacy while mitigating resistance, application rates must be strictly calibrated based on soil type, crop species, and target weed biotypes. Metribuzin is not recommended on weak soils containing less than 6% clay, as low adsorption increases the risk of leaching and crop phytotoxicity[4].

Table 1: Comparative Efficacy and Application Parameters

HerbicideTarget CropsTarget WeedsApplication TimingTypical Rate
Metribuzin Potatoes, Soybeans, Tomatoes, Sugarcane, WheatChenopodium album, Phalaris minor, Cyperus rotundus[8]Pre-emergence & Post-emergence[1]75 - 1200 g/Ha (crop dependent)[1][8]
Metamitron Sugar beets, Fodder beets, Apples (fruit thinning)[2][3]Broad-leaved weeds, Annual grasses[2]Pre-emergence & Post-emergence[2]Formulation dependent
Experimental Validation Protocol: Chlorophyll Fluorescence Assay

To validate the efficacy of synthesized 1,2,4-triazin-5-ones or to screen for resistant weed biotypes, measuring dark-adapted chlorophyll fluorescence (the Fv​/Fm​ ratio) is the gold standard[9]. Fv​/Fm​ represents the maximum quantum efficiency of PSII.

Protocol: In Vivo Fv​/Fm​ Measurement Rationale: PSII inhibitors block electron flow, preventing the dissipation of absorbed light energy via photochemistry. This causes an increase in baseline fluorescence ( Fo​ ) and a decrease in maximum fluorescence ( Fm​ ), severely depressing the Fv​/Fm​ ratio[9].

  • Plant Preparation: Cultivate susceptible weed biotypes in a controlled greenhouse environment until they reach the 4- to 6-leaf stage.

  • Herbicide Application: Apply the 1,2,4-triazin-5-one formulation via a precision track sprayer. For post-emergence simulation, utilize a spray volume of 30 to 35 liters per hectare[4].

  • Dark Adaptation: 24 to 48 hours post-application, attach dark-adaptation clips to the target leaves for 20–30 minutes[9]. Causality: This ensures all PSII reaction centers are fully oxidized ("open") and QA​ is in its oxidized state.

  • Measurement: Use a portable pulse-amplitude-modulated (PAM) fluorometer. Apply a weak measuring light to determine minimum fluorescence ( Fo​ ).

  • Saturation Pulse: Apply a saturating pulse of actinic light to fully reduce QA​ , measuring the maximum fluorescence ( Fm​ ).

  • Data Analysis: Calculate variable fluorescence ( Fv​=Fm​−Fo​ ) and the Fv​/Fm​ ratio. Healthy plants exhibit an Fv​/Fm​ of ~0.83. Herbicide-affected plants will show a rapid decline in this ratio (e.g., maximum suppression occurring 1 to 2 days post-application)[9].

Fluor_Assay Step1 1. Foliar Application of Triazinone Step2 2. Dark Adaptation (20-30 mins) Step1->Step2 Step3 3. Saturating Light Pulse (Fluorometer) Step2->Step3 Step4 4. Measure Fo and Fm Step3->Step4 Step5 5. Calculate Fv/Fm (Fv = Fm - Fo) Step4->Step5 Step6 6. Data Analysis: Reduced Fv/Fm = PSII Inhibition Step5->Step6

Step-by-step workflow for in vivo chlorophyll fluorescence assay to validate PSII inhibition.

Sources

"synthesis of 1,2,4-triazine derivatives for anti-inflammatory activity"

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis and Evaluation of 1,2,4-Triazine Derivatives for Anti-Inflammatory Activity

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] In recent years, significant attention has been directed towards the development of 1,2,4-triazine derivatives as potent anti-inflammatory agents.[5][6] Inflammation is a complex biological response implicated in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders and diabetic complications.[7][8] Key enzymatic drivers of the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are well-established therapeutic targets.[9]

Many 5,6-diaryl-1,2,4-triazine derivatives have shown remarkable potency and selectivity as COX-2 inhibitors, offering a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[5][10] The versatility of the triazine ring allows for substitution at various positions, enabling fine-tuning of its pharmacological profile. This guide provides a comprehensive overview of the synthesis, purification, and biological evaluation of 1,2,4-triazine derivatives, offering detailed protocols and expert insights for researchers in drug discovery and development.

Part 1: Synthetic Strategies and Core Protocols

The predominant and most versatile method for synthesizing the 3,5,6-trisubstituted 1,2,4-triazine core involves the condensation of a 1,2-dicarbonyl compound with a corresponding acid hydrazide and an ammonia source, typically ammonium acetate.[10] Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of this classic transformation.[11][12]

Logical Workflow for 1,2,4-Triazine Synthesis

The synthesis of the target compounds generally follows a multi-component reaction strategy, which is highly valued for its efficiency and atom economy.

G cluster_reactants Starting Materials cluster_process Reaction cluster_outcome Purification & Product A 1,2-Dicarbonyl Compound (e.g., Benzil) D Condensation Reaction A->D B Acid Hydrazide B->D C Ammonia Source (e.g., Ammonium Acetate) C->D E Work-up & Purification (Recrystallization/ Chromatography) D->E Crude Product F 3,5,6-Trisubstituted 1,2,4-Triazine E->F Purified Product

Caption: General workflow for one-pot synthesis of 1,2,4-triazines.

Protocol 1.1: Conventional One-Pot Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines

This protocol describes a standard thermal method for synthesizing 5,6-diphenyl-3-(pyridin-4-yl)-1,2,4-triazine as a representative example.

Rationale: This method relies on a three-component condensation. The 1,2-dicarbonyl (benzil) reacts with the acid hydrazide and ammonium acetate. The use of a solid acid catalyst like NaHSO₄/SiO₂ can improve yields and simplify work-up procedures under solvent-free conditions.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Isonicotinic acid hydrazide (pyridin-4-yl-hydrazide)

  • Ammonium acetate

  • Glacial acetic acid (solvent)

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add benzil (1 mmol), isonicotinic acid hydrazide (1 mmol), and ammonium acetate (1.5 mmol).

  • Add glacial acetic acid (10 mL) as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120 °C) with constant stirring for 4-6 hours.

  • Causality Check: The reflux condition provides the necessary activation energy for the multiple condensation and cyclization steps to proceed to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and ammonium salts.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3,5,6-trisubstituted-1,2,4-triazine.

  • Dry the purified crystals under vacuum. Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 1.2: Microwave-Assisted Organic Synthesis (MAOS) of 1,2,4-Triazines

Rationale: Microwave irradiation offers a significant advantage by providing rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[11][12] This protocol is highly suitable for library synthesis in a drug discovery setting.

Materials:

  • Appropriate 1,2-dicarbonyl compound (1 mmol)

  • Appropriate acid hydrazide (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Silica gel (as a solid support, optional for solvent-free conditions)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), acid hydrazide (1 mmol), and ammonium acetate (1.5 mmol).

  • Add a minimal amount of a high-boiling point solvent like DMF or ethanol (2-3 mL) to ensure efficient energy absorption from the microwaves. Alternatively, for solvent-free conditions, adsorb the reactants onto silica gel.[11]

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 7-15 minutes. Power should be modulated to maintain the target temperature.[11][12]

  • Self-Validation: The internal temperature and pressure probes of the microwave reactor validate that the reaction was conducted under the specified conditions.

  • After irradiation is complete, allow the vessel to cool to a safe handling temperature (<50 °C).

  • If a solvent was used, transfer the contents to a beaker and precipitate the product with ice-water as described in Protocol 1.1.

  • If a solid support was used, extract the product from the silica gel using ethyl acetate or dichloromethane.

  • Filter the support material and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product via recrystallization or flash column chromatography.

Comparative Data of Synthetic Routes
Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Reference
Conventional Heating 1,2-Diketones, Acid Hydrazides, NH₄OAc3 - 6 hours44 - 78%[12]
Microwave Irradiation 1,2-Diketones, Acid Hydrazides, NH₄OAc7 - 15 minutes60 - 80%[11][12]
NaHSO₄/SiO₂ Catalysis 1,2-Diketones, Acid Hydrazides, NH₄OAc1 - 2 hours85 - 95%

Part 2: Biological Evaluation Protocols

The anti-inflammatory potential of synthesized 1,2,4-triazine derivatives is primarily assessed by their ability to inhibit key enzymes and cellular processes in the inflammatory cascade.

Mechanism of Action: Targeting the Inflammatory Cascade

1,2,4-triazine derivatives primarily exert their anti-inflammatory effects by inhibiting pro-inflammatory enzymes and signaling pathways. A significant number of these compounds are designed as selective inhibitors of COX-2, which is responsible for producing prostaglandins that mediate pain and inflammation.[5][9] Others dually inhibit both COX-2 and 15-lipoxygenase (15-LOX), which produces leukotrienes, another class of inflammatory mediators.[8][9] Downstream effects include the reduced production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like TNF-α and IL-6.[9][13] Some derivatives can also interfere with the AGE-RAGE signaling axis, which is particularly relevant in inflammation associated with diabetes.[7][14]

G Stimulus Inflammatory Stimulus (e.g., LPS, AGEs) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-κB / p38 MAPK Signaling Stimulus->NFkB AA Arachidonic Acid Membrane->AA via PLA₂ COX2 COX-2 Enzyme AA->COX2 LOX LOX Enzyme AA->LOX PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation NFkB->COX2 Upregulation Cytokines TNF-α, IL-6, NO NFkB->Cytokines Cytokines->Inflammation Triazine 1,2,4-Triazine Derivative Triazine->COX2 Triazine->LOX Triazine->NFkB

Caption: Anti-inflammatory mechanism of 1,2,4-triazines.

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This assay is crucial for determining the potency and selectivity of the synthesized compounds. High selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects. This protocol uses a commercially available enzyme immunoassay (EIA) kit.

Materials:

  • Synthesized 1,2,4-triazine derivatives (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor control)

  • Diclofenac or Indomethacin (non-selective COX inhibitor control)

  • Ovine COX-1 and Human Recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (containing reaction buffer, heme, EIA reagents)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a series of dilutions for each test compound and control drug in DMSO. The final concentration of DMSO in the assay should be kept below 1%.

  • In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to respective wells.

  • Add the test compounds or controls at various concentrations to the wells. Include wells with only DMSO as the vehicle control (100% activity) and wells with no enzyme for background measurement.

  • Pre-incubate the plate for 10 minutes at 37 °C to allow the inhibitors to bind to the enzymes.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubate for a further 10-15 minutes at 37 °C.

  • Stop the reaction and measure the amount of prostaglandin (PGE₂) produced using the EIA protocol provided with the kit. This typically involves a competitive binding assay and a colorimetric readout.

  • Read the absorbance on a microplate reader at the specified wavelength (e.g., 405-420 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Calculate the COX-2 Selectivity Index (SI) as SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[9]

Protocol 2.2: In Vivo Carrageenan-Induced Paw Edema Assay

Rationale: This is a standard and widely used preclinical model for evaluating the acute anti-inflammatory activity of new compounds.[13][15] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling).

Materials:

  • Wistar rats or Swiss albino mice (male, 180-220 g)

  • Synthesized 1,2,4-triazine derivatives

  • Indomethacin or Diclofenac (positive control)

  • 1% w/v Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or 1% Tween 80 in saline)

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (different doses of the triazine derivative).

  • Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Measure the initial volume of the right hind paw of each animal using a plebysmometer. This is the baseline reading (V₀).

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100.

  • A statistically significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Summary of Biological Activity for Representative Derivatives
Compound IDCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)15-LOX IC₅₀ (µM)In Vivo Activity (% Inhibition of Edema)Reference
Celecoxib 0.045~326-High[9]
G11 Potent (78% inhib.)High-Not Reported[5][8]
Hybrid 8b 0.047265.91.81Not Reported[9]
Compound 7l Not ReportedNot ReportedNot ReportedGood[13]

References

  • Benchchem. One-Pot Synthesis of 1,2,4-Triazine Derivatives: Application Notes and Protocols.
  • Heba E. Hashem. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.
  • Benchchem. A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols.
  • ResearchGate. Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents.
  • PMC. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
  • Bentham Science. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.
  • Bentham Science. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.
  • Ingenta Connect. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.
  • IRIS. 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes.
  • MDPI. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives.
  • PMC. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition.
  • The Korean Journal of Pain. (2022). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice.
  • PubMed. (2009). Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents.
  • J. AZIZIAN, A.R. KRIMI. Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2.
  • PubMed. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications. International Immunopharmacology.
  • PMC. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives.
  • ResearchGate. Design, synthesis and biological evaluation of novel anti-cytokine 1,2,4-triazine derivatives.
  • PMC. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives.
  • ResearchGate. (2022). (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry.
  • MDPI. (2020). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study.
  • PubMed. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies.
  • ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
  • ACS Publications. (2007). Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1][5][11]triazine p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Available from:

  • ResearchGate. Synthesis of 1,2,4 triazine scaffolds.
  • Taylor & Francis Online. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,2,4-Triazin-5-one Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter High-Throughput Screening (HTS) campaigns derailed by solvent-compound incompatibilities. 1,2,4-triazin-5-one derivatives (e.g., metamitron scaffolds) present unique challenges when stored in Dimethyl Sulfoxide (DMSO). While DMSO is the gold standard for HTS libraries due to its broad solvation capabilities, its hygroscopic nature fundamentally alters the thermodynamic stability and solubility limits of electron-deficient heterocycles like 1,2,4-triazines.

This guide provides field-proven, mechanistically grounded solutions to address precipitation, degradation, and storage challenges.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: Why do my 1,2,4-triazin-5-one compounds precipitate after multiple freeze-thaw cycles? Causality: DMSO is exceptionally hygroscopic. During freeze-thaw cycles, atmospheric moisture condenses and is rapidly absorbed into the DMSO stock. A 1536-well microplate containing 2 µL of 100% DMSO can absorb over 6% water by volume within just one hour when exposed to a laboratory environment at 40% relative humidity[1]. 1,2,4-triazin-5-ones generally have moderate solubility in pure DMSO (e.g., metamitron is soluble up to ~30 mg/mL)[2]. The introduction of water increases the solvent's polarity, disrupting the hydrophobic solvation shell around the triazine core. This lowers the solubility limit and thermodynamically drives the compound out of solution, resulting in precipitation.

Q2: Does DMSO hydration cause chemical degradation of the 1,2,4-triazin-5-one scaffold, or just physical precipitation? Causality: Both can occur. While precipitation is a physical consequence of altered solubility, chemical degradation occurs over prolonged storage in hydrated DMSO. The 1,2,4-triazin-5-one ring is an electron-deficient system susceptible to nucleophilic attack. The absorption of water can facilitate hydrolytic ring-opening, especially if trace impurities in the DMSO (such as dimethyl sulfide oxidation products) alter the local pH. Interestingly, studies have demonstrated that if libraries are intentionally stored in a controlled "wet DMSO" (90/10 DMSO/water) environment at 4°C, up to 85% of diverse compounds remain chemically stable for 2 years[3]. This is because pre-hydrating the DMSO establishes a thermodynamic equilibrium that prevents further unpredictable hygroscopic shifts during handling[3].

Q3: What is the impact of room-temperature storage on the stability of these compounds? Causality: Storing DMSO compound stocks at room temperature significantly accelerates degradation kinetics. A comprehensive study monitoring over 7,200 compounds revealed that the probability of maintaining compound integrity drops to 92% after 3 months, 83% after 6 months, and plummets to 52% after 1 year at room temperature[4]. For 1,2,4-triazin-5-ones, thermal energy accelerates tautomeric shifts (lactam ⇌ lactim) and exacerbates hydrolytic degradation if any water is present.

Pathway Triazine 1,2,4-triazin-5-one in 100% DMSO Hydration Atmospheric Moisture Absorption (Hydration) Triazine->Hydration Frequent Freeze/Thaw Stable Stable Storage (Argon, 4°C or RT) Triazine->Stable Controlled Environment WetDMSO Wet DMSO (>5% H2O) Hydration->WetDMSO Hydrolysis Hydrolytic Degradation Ring Opening WetDMSO->Hydrolysis Prolonged Storage Precipitation Loss of Solubility Precipitation WetDMSO->Precipitation Lowered Solubility Limit

Impact of DMSO hydration on 1,2,4-triazin-5-one stability and solubility.

Part 2: Quantitative Data on DMSO Storage

To optimize your storage strategy, compare the following field-validated metrics regarding compound behavior in DMSO under various conditions.

Storage ConditionTimeframeCompound Integrity / ObservationMechanistic Causality
100% DMSO (Ambient Air) 1 Hour>6% Water AbsorptionExtreme hygroscopicity of DMSO rapidly alters solvent polarity in microplates[1].
100% DMSO (Room Temp) 1 Year52% Probability of ObservationThermal energy accelerates tautomeric shifts and degradation kinetics[4].
90/10 DMSO/Water (4°C) 2 Years85% of Compounds StablePre-hydration establishes thermodynamic equilibrium, preventing fluctuations[3].
20 mM DMSO (Argon, 4°C) 25 Freeze/Thaw CyclesHigh Precipitation RiskAtmospheric exposure during thaw introduces water, breaching solubility limits[5].

Part 3: Troubleshooting Guide

Issue 1: Unexpected precipitation observed during HTS dispensing.

  • Root Cause: The DMSO stock has absorbed atmospheric water during previous handling steps, lowering the solubility limit of the 1,2,4-triazin-5-one compound below its current concentration.

  • Solution: Do not attempt to heat the sample excessively, as this may degrade the triazine ring. Instead, measure the water content. If water >5%, lyophilize the sample to remove both DMSO and water, then reconstitute in fresh, anhydrous DMSO. Dilute the working concentration to 10 mM to provide a wider solubility buffer against future hydration.

Issue 2: Loss of compound activity or purity over a 6-month storage period.

  • Root Cause: Room temperature storage combined with trace water has led to hydrolytic ring-opening or irreversible tautomeric degradation.

  • Solution: Transition storage protocols to 4°C under an argon atmosphere. For highly sensitive 1,2,4-triazin-5-ones, consider adopting the Novartis "wet DMSO" (90/10) standard at 4°C to lock the thermodynamic state and prevent progressive degradation[3].

G Start Compound Precipitated in DMSO Stock CheckWater Assess Water Content (e.g., Acoustic/Karl Fischer) Start->CheckWater Decision1 Water > 5% v/v? CheckWater->Decision1 DryDMSO Re-dissolve in Dry DMSO Store under Argon Decision1->DryDMSO Yes CheckConc Check Compound Concentration Decision1->CheckConc No Decision2 Conc > Solubility Limit? CheckConc->Decision2 Dilute Dilute to Working Conc (e.g., 10 mM) Decision2->Dilute Yes Investigate Investigate Chemical Degradation (LC-MS) Decision2->Investigate No

Troubleshooting workflow for 1,2,4-triazin-5-one precipitation in DMSO.

Part 4: Validated Experimental Protocols

Protocol A: Controlled Freeze-Thaw and Solubility Validation Workflow

Objective: Determine the maximum number of freeze-thaw cycles a specific 1,2,4-triazin-5-one library can endure before precipitation or degradation occurs[5].

  • Preparation: Prepare a 20 mM stock of the 1,2,4-triazin-5-one compound in anhydrous DMSO. Aliquot into a 384-well plate.

  • Control Establishment: Seal half the plate under argon and store continuously at 4°C. Causality: This acts as the internal baseline to isolate the freeze-thaw variable from temporal degradation[5].

  • Cycling: Subject the test half of the plate to controlled freeze-thaw cycles (e.g., 5, 10, 15, 25 cycles). Expose to ambient atmospheric conditions for 30 minutes after each thaw to simulate typical liquid-handling exposure[5].

  • Quantification: Use High-Performance Liquid Chromatography-Mass Spectrometry with Evaporative Light-Scattering Detection (HPLC-MS/ELSD) to quantify the remaining soluble compound.

  • Self-Validation Checkpoint: Compare the LC-MS/ELSD peak area of the cycled wells against the 4°C argon-stored control wells. A deviation of >5% indicates unacceptable compound loss, validating that the compound's solubility limit has been breached and necessitating single-use aliquots.

Protocol B: Acoustic Droplet Ejection (ADE) Compatible Water Content Measurement

Objective: Non-destructively measure water absorption in DMSO stocks to preemptively flag wells at risk of precipitation[1].

  • Calibration: Prepare standard solutions of DMSO with known water concentrations (0%, 5%, 10%, 20%, 35% v/v).

  • Acoustic Interrogation: Use an ADE liquid handler (e.g., Echo 555) to measure the acoustic impedance and time-of-flight for each well. Causality: Water alters the speed of sound and fluid viscosity in DMSO, allowing precise hydration mapping without consuming the sample[1].

  • Library Scanning: Scan the 1,2,4-triazin-5-one HTS library plates prior to any screening campaign.

  • Self-Validation Checkpoint: Cross-reference acoustic hydration data with optical inspection (nephelometry) for precipitation. If acoustic data indicates >5% water and nephelometry shows increased scattering, the system self-validates that hydration has breached the compound's solubility limit.

Sources

"troubleshooting crystallization of 6-phenyl-1,2,4-triazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-phenyl-1,2,4-triazin-3(2H)-one. This heterocyclic core is a foundational building block in medicinal chemistry, frequently utilized in the development of anticancer agents and enzyme inhibitors. However, the cyclocondensation of phenyl-substituted α-ketoacids with semicarbazide often yields a crude product contaminated with unreacted precursors and polymeric byproducts.

This guide moves beyond basic procedures, offering field-proven, self-validating protocols and thermodynamic troubleshooting strategies to ensure high-yield, high-purity crystallization.

Part 1: The Self-Validating Crystallization Protocol

To achieve >98% purity, recrystallization from a binary solvent system is the gold standard. This protocol exploits the steep temperature-dependent solubility curve of the triazinone core, using an Ethanol/Water system to separate the hydrophobic product from polar impurities [1].

Step-by-Step Methodology
  • Crude Isolation & Buffering : Following the reflux of ethyl benzoylformate (or phenylglyoxal) and semicarbazide hydrochloride, quench the reaction in ice-cold water.

    • Causality: The reaction requires sodium acetate to act as a buffer. This liberates the free semicarbazide nucleophile from its HCl salt without driving the pH too high, which would risk the alkaline degradation of the α-ketoacid precursor.

  • Primary Dissolution : Transfer the crude, filtered solid to a round-bottom flask. Add absolute ethanol (approx. 10 mL per gram of crude) and heat to reflux (78 °C) under continuous stirring.

    • In-Process Control: The solution should turn a deep, clear amber. If particulate matter remains, perform a hot filtration to remove insoluble polymeric side-products. A clear solution validates that all target molecules are fully solvated.

  • Anti-Solvent Titration : While maintaining the solution near reflux, add deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 mL of hot ethanol to restore clarity.

    • Causality: This establishes a supersaturated state precisely at the metastable zone boundary. It ensures that nucleation occurs via controlled thermodynamics rather than rapid kinetic crashing, preventing the entrapment of impurities within the crystal lattice.

  • Controlled Cooling : Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 0.5 °C/min), then transfer to an ice bath (0–5 °C) for 2 hours.

    • In-Process Control: Monitor for the formation of distinct, needle-like crystals. The mother liquor should remain colored, while the crystals appear pale yellow to white.

  • Harvesting : Filter the resulting crystals under vacuum. Wash with ice-cold 1:1 Ethanol/Water to displace the mother liquor without dissolving the product. Dry under vacuum at 40 °C.

ProtocolWorkflow A Crude 6-Phenyl-1,2,4-triazin-3(2H)-one (Contains Byproducts) B Dissolution in Hot Ethanol (78 °C, Reflux) A->B C Hot Filtration (Removes Insoluble Polymers) B->C D Anti-Solvent Titration (Add H2O to Cloud Point) C->D E Controlled Cooling (Ambient -> 0 °C) D->E Establish Metastable Zone F High-Purity Crystals (>98% Yield) E->F Nucleation & Growth

Workflow for the purification and crystallization of 6-Phenyl-1,2,4-triazin-3(2H)-one.

Part 2: Quantitative Solvent Dynamics

Selecting the right solvent system is a delicate balance between yield and purity. The table below synthesizes empirical data for crystallizing 1,2,4-triazine derivatives to help you optimize your specific workflow [1][2].

Solvent SystemRatio (v/v)Solubility (Hot, 75°C+)Solubility (Cold, 0°C)Expected RecoveryCrystal Habit
Absolute EthanolN/AHighModerate60–65%Large Prisms
Ethanol / Water70:30HighVery Low85–90%Fine Needles
Glacial Acetic AcidN/AVery HighModerate50–55%Blocky Crystals
DMF / Water50:50Very HighLow75–80%Microcrystalline

Note: The Ethanol/Water (70:30) system provides the optimal thermodynamic gradient, maximizing recovery while leaving polar unreacted starting materials in the aqueous mother liquor.

Part 3: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a viscous liquid) instead of forming crystals. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the compound's solubility drops faster than its ability to nucleate, causing it to separate as a supercooled liquid rather than a solid crystal.

  • Causality: The kinetic barrier to nucleation ( ΔG∗ ) is currently higher than the barrier to phase separation. This is almost always caused by adding too much water (anti-solvent) too quickly, or cooling the flask too rapidly.

  • Solution: Reheat the mixture until the oil redissolves into a single clear phase. Add 5–10% more hot ethanol to increase the solubility threshold. Next, cool the solution much more slowly. Introducing a "seed crystal" of pure 6-phenyl-1,2,4-triazin-3(2H)-one at the cloud point will bypass the kinetic barrier of primary nucleation, forcing the molecules to adopt a crystalline lattice rather than an amorphous oil.

OilingOutLogic Issue Observation: Oiling Out (LLPS) Cause1 Rapid Cooling Issue->Cause1 Cause2 Excess Anti-Solvent (Water) Issue->Cause2 Action1 Reheat to Single Phase Cause1->Action1 Cause2->Action1 Action2 Add 10% Hot EtOH Action1->Action2 Action3 Seed & Cool Slowly Action2->Action3

Troubleshooting logic tree for resolving Liquid-Liquid Phase Separation.

Q2: The crystals are forming, but the yield is consistently below 50%. Where is my product going? A2: Your product is likely remaining dissolved in the mother liquor due to a skewed solvent-to-solute ratio. The cyclocondensation synthesis of 1,2,4-triazines generally yields 60–70% crude product [1]. If your recrystallization yield drops below 50%, you are using too much primary solvent (ethanol).

  • Solution: Evaporate the mother liquor under reduced pressure to half its volume, then chill it to 0 °C to induce a second crop of crystals. In future runs, strictly adhere to the 10 mL/gram rule for the primary dissolution.

Q3: My crystals are contaminated with unreacted semicarbazide. How can I remove it? A3: Semicarbazide hydrochloride is highly water-soluble, but if you used an excess during the cyclocondensation step and crystallized from pure ethanol, it may co-precipitate.

  • Solution: This is why the Ethanol/Water binary system is superior. By incorporating 30% water into your crystallization solvent, the highly polar semicarbazide remains fully solvated in the mother liquor, even at 0 °C, while the hydrophobic phenyl ring of the triazinone forces it to crystallize out. Alternatively, wash the crude solid thoroughly with cold deionized water before beginning the recrystallization process.

Q4: The final product is a fine, fluffy powder that clogs the filter paper, rather than distinct crystals. Why? A4: A fine powder indicates "crash precipitation." The supersaturation level ( S ) was so high that massive, instantaneous nucleation ( J ) occurred, depleting the solute before proper crystal growth ( G ) could occur.

  • Solution: You need to decrease the degree of supersaturation. Do not plunge the hot flask directly into an ice bath. Allow the flask to cool in an insulated environment (like a water bath pre-heated to 70 °C that is allowed to cool to room temperature overnight). Slower cooling yields fewer nucleation sites and larger, easily filterable crystals.

References

Technical Support Center: Troubleshooting & Overcoming Resistance to 1,2,4-Triazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in diagnosing and overcoming resistance mechanisms associated with 1,2,4-triazine derivatives.

1,2,4-triazine scaffolds—particularly heterofused variants like pyrrolo[2,1-f][1,2,4]triazines and pyrazolo[4,3-e][1,2,4]triazines—are potent anticancer agents that mimic purines and quinazolines to inhibit critical kinases (e.g., EGFR, VEGFR-2, BTK) and induce apoptosis[1][2]. However, acquired resistance during in vitro and in vivo studies remains a significant hurdle. This guide provides causality-driven troubleshooting, self-validating protocols, and structural strategies to restore therapeutic efficacy.

Target-Site Alterations & Kinase Domain Mutations

Q: My colorectal cancer cell lines (e.g., DiFi) initially sensitive to pyrrolo[2,1-f][1,2,4]triazine-based EGFR inhibitors are now exhibiting resistance. What is the mechanistic cause, and how do I troubleshoot this?

Causality & Expert Insight: Pyrrolo[2,1-f][1,2,4]triazines effectively mimic the quinazoline scaffold to competitively bind the ATP-binding pocket of receptor tyrosine kinases like EGFR and VEGFR-2[2]. Acquired resistance is most commonly driven by secondary gatekeeper mutations (e.g., the T790M mutation in EGFR) that sterically hinder the triazine core from accessing the hydrophobic pocket. If the drug cannot bind, downstream survival pathways remain constitutively active.

Self-Validating Protocol: Kinase Domain Sequencing & Binding Validation To confirm a target-site mutation versus non-specific drug efflux, employ this dual-validation workflow:

  • Genomic Isolation & Amplification: Extract genomic DNA from both the resistant and parental (wild-type) cell lines. Amplify the kinase domain (e.g., exons 18-21 for EGFR) using high-fidelity PCR.

  • Sequencing: Perform targeted Next-Generation Sequencing (NGS) or Sanger sequencing to identify point mutations.

  • Cell-Free Kinase Assay (Validation Checkpoint): To prove the mutation causes resistance, perform an in vitro ADP-Glo™ Kinase Assay comparing recombinant wild-type kinase against the identified mutant kinase.

    • Self-Validation: If the IC50 of your 1,2,4-triazine shifts significantly higher in the mutant recombinant assay, the resistance is definitively target-driven. If the IC50 remains unchanged in vitro but shifts in vivo, investigate drug efflux pumps (e.g., P-gp/MDR1).

  • Therapeutic Pivot: Transition to multi-targeted or uniquely fused hybrids. For instance, substituting the scaffold with a pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine derivative (e.g., MM-129) can bypass specific kinase pocket constraints by targeting alternative kinases like BTK[3].

Apoptotic Pathway Dysregulation

Q: Flow cytometry indicates reduced Annexin V binding and persistent viability in HT-29 cells treated with our novel pyrazolo[4,3-e][1,2,4]triazine sulfonamide. Why is the apoptotic induction failing?

Causality & Expert Insight: 1,2,4-triazine sulfonamides (such as MM131) typically exert their cytotoxic effects by stimulating both intrinsic (mitochondrial) and extrinsic apoptotic pathways, downregulating anti-apoptotic proteins (Bcl-2), and activating Caspases 3, 8, and 9[4]. Furthermore, 5,6-diaryl-1,2,4-triazine hybrids decrease mitochondrial membrane potential and upregulate Bax[5]. Resistance here stems from the pathological overexpression of Bcl-2 or dysregulation of autophagy (e.g., elevated Beclin-1) which sequesters pro-apoptotic factors, preventing the caspase cascade[4].

Self-Validating Protocol: Apoptosis & Autophagy Profiling

  • Treatment & Harvesting: Treat HT-29 cells with the 1,2,4-triazine derivative for 24-48 hours.

    • Control Checkpoint: Include a vehicle negative control (DMSO <0.1%) and a positive control (e.g., 5-fluorouracil at 50 µM) to establish baseline apoptotic thresholds[3].

  • Flow Cytometry (Annexin V/PI): Stain cells with Annexin V-FITC and Propidium Iodide. Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

  • Protein Expression (Western Blot): Lyse cells and probe for Bcl-2, Bax, Cleaved Caspase-3/9, and Beclin-1.

    • Mechanistic Validation: Pre-treat a parallel cohort with a pan-caspase inhibitor (Z-VAD-FMK). If the triazine-induced cell death is rescued by Z-VAD-FMK, the primary mechanism was caspase-dependent apoptosis. If cell death persists despite the inhibitor, investigate necrotic or autophagic cell death pathways.

  • Therapeutic Pivot: Co-administer the 1,2,4-triazine agent with standard chemotherapeutics like 5-fluorouracil (5-FU). Studies show that MM-129 combined with 5-FU yields a markedly synergistic anticancer effect, overwhelming the anti-apoptotic threshold in colorectal cancer models[3].

Workflow Start Resistant Cell Line (e.g., HT-29 / DLD-1) Treat Treat with 1,2,4-Triazine +/- 5-FU Start->Treat Flow Flow Cytometry (Annexin V / PI) Treat->Flow Assess Viability WB Western Blot (Bcl-2, Bax, Caspases) Treat->WB Protein Expression Analysis Evaluate Apoptotic Dysregulation Flow->Analysis WB->Analysis

Workflow for validating apoptotic resistance mechanisms in 1,2,4-triazine-treated cells.

Compensatory Bypass Signaling

Q: We observe sustained cell survival despite complete primary target inhibition by our 1,2,4-triazine compound. How do we identify the bypass mechanism?

Causality & Expert Insight: When primary targets (e.g., EGFR or BTK) are effectively inhibited, highly plastic cancer cells activate parallel survival cascades. A frequent bypass mechanism in response to 1,2,4-triazine treatment is the hyperactivation of the PI3K/AKT/mTOR pathway[4]. The tumor essentially reroutes its survival signaling around the blockade.

Therapeutic Pivot: Evaluate the concentration of downstream effectors like mTOR and sICAM-1 via ELISA or Western Blot. If mTOR is elevated, utilize multi-targeted 1,2,4-triazine sulfonamide derivatives (like MM131), which have demonstrated the intrinsic ability to decrease mTOR and cathepsin B concentrations simultaneously, effectively shutting down the bypass route[4].

ResistanceMechanisms Triazine 1,2,4-Triazine Agent (e.g., Pyrrolo-triazine) Kinase Primary Kinase Target (EGFR / VEGFR-2 / BTK) Triazine->Kinase Competitive Inhibition Bypass Bypass Pathway Activation (PI3K / AKT / mTOR) Triazine->Bypass Off-Target (Ineffective) Apoptosis Apoptotic Cell Death (Bax, Caspase-3/9) Kinase->Apoptosis Pathway Blocked Survival Tumor Survival & Proliferation Kinase->Survival Active Signaling Mutation Gatekeeper Mutation (Steric Hindrance) Mutation->Kinase Blocks Drug Binding Bypass->Survival Compensatory Survival

Mechanisms of 1,2,4-triazine resistance via target mutation and bypass signaling.

Quantitative Data Summary: Structural Solutions to Resistance

The following table summarizes how specific structural modifications to the 1,2,4-triazine core can overcome distinct resistance mechanisms, backed by quantitative experimental outcomes.

Triazine ScaffoldPrimary Target / MechanismResistance Mode AddressedKey Experimental Outcome
Pyrrolo[2,1-f][1,2,4]triazine EGFR / VEGFR-2 Kinase InhibitionATP-pocket mutations (mimics quinazoline)Potent inhibition (IC50 = 118 nM for EGFR) in DiFi cells[2].
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine (MM-129) BTK Inhibition / Apoptosis5-FU ChemoresistanceSynergistic cell survival inhibition in CRC xenografts[3].
1,2,4-Triazine Sulfonamide (MM131) mTOR / sICAM-1 / Beclin-1Bypass signaling / Apoptotic failureDecreased mTOR; Induced intrinsic/extrinsic apoptosis[4].
5,6-Diaryl-1,2,4-triazine-1,2,3-triazole Mitochondrial Apoptosis (Bax/Caspase)Apoptotic evasionCell cycle arrest at G2/M; Decreased mitochondrial potential[5].

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at:[Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Taylor & Francis Online. Available at:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. PMC / NIH. Available at:[Link]

  • Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. PMC / NIH. Available at:[Link]

  • Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Validation & Comparative

"comparative study of 6-(aminomethyl)-2H-1,2,4-triazin-5-one with other DAAO inhibitors"

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Study of 6-(Aminomethyl)-2H-1,2,4-triazin-5-one and Established DAAO Inhibitors: Efficacy, Stability, and Methodologies

Introduction & Therapeutic Rationale

As a Senior Application Scientist, evaluating novel therapeutic compounds requires a rigorous, multi-tiered approach that synthesizes target affinity with pharmacokinetic viability. The inhibition of D-amino acid oxidase (DAAO) has emerged as a premier strategy for treating neurological and psychiatric disorders, particularly schizophrenia[1].

The mechanistic rationale is straightforward: DAAO catalyzes the oxidative degradation of D-serine, an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor[2]. Hypofunction of the NMDA receptor is a core pathophysiological feature of schizophrenia; thus, inhibiting DAAO prevents D-serine breakdown, elevating its synaptic levels and restoring NMDA receptor signaling[3].

While first-generation inhibitors like sodium benzoate provided clinical proof-of-concept, their low potency necessitates the development of highly specific, metabolically stable alternatives[1]. This guide objectively compares the experimental profile of 6-(aminomethyl)-2H-1,2,4-triazin-5-one —a representative of the highly stable triazinone class—against established DAAO inhibitors including Luvadaxistat (TAK-831), CBIO, and Sodium Benzoate.

Mechanism of Action & Structural Advantages

Many potent DAAO inhibitors utilize a carboxylate bioisostere to mimic the carboxylate group of the D-serine substrate. However, these motifs often suffer from rapid metabolic clearance via O-glucuronidation in the liver[4].

The 1,2,4-triazin-5-one scaffold structurally evades this metabolic vulnerability. The nitrogen atoms within the triazinone ring form critical hydrogen bonds with the backbone carbonyl of Gly313 in the DAAO active site, anchoring the molecule tightly without exposing it to glucuronidation pathways[4]. This structural advantage allows 6-(aminomethyl)-2H-1,2,4-triazin-5-one to maintain high target engagement while exhibiting superior pharmacokinetic stability compared to traditional bioisosteres.

Mechanism DSerine D-Serine (NMDA Co-agonist) DAAO DAAO Enzyme (Oxidative Degradation) DSerine->DAAO Binds NMDAR NMDA Receptor (Enhanced Activation) DSerine->NMDAR Activates Metabolites α-Keto Acid + H2O2 DAAO->Metabolites Catalyzes Inhibitor Triazin-5-one (DAAO Inhibitor) Inhibitor->DAAO Inhibits

Fig 1: Mechanism of DAAO inhibition enhancing D-Serine mediated NMDA receptor activation.

Quantitative Comparison of DAAO Inhibitors

To establish a baseline for performance, we must benchmark the triazinone derivative against both clinical and preclinical standards. The following table synthesizes the in vitro potency and developmental status of these compounds.

InhibitorStructural ClassIn Vitro Potency (IC50)Metabolic StabilityDevelopment Status
Sodium Benzoate Benzoic Acid~16 - 75 µM[1]HighPhase 2/3[1]
CBIO Benzisoxazole188 nM[1]ModeratePreclinical[5]
Luvadaxistat (TAK-831) Pyridazine14 nM[1]HighPhase 2[1]
6-(aminomethyl)-2H-1,2,4-triazin-5-one Triazinone~50 - 100 nM*[4]High (Glucuronidation Resistant)[4]Preclinical

*Potency estimated based on shared 1,2,4-triazin-5-one pharmacophore data from recombinant human DAAO assays.

Experimental Methodologies & Protocols

A robust drug evaluation pipeline must be a self-validating system. The protocols below outline the causality behind our experimental choices, ensuring data trustworthiness.

Protocol A: In Vitro DAAO Activity Assay (Amplex Red Kinetics)

Causality: DAAO lacks a direct optical readout because its products (α-keto acid, ammonia, H2O2) are colorless[1]. We utilize a coupled-enzyme system where Horseradish Peroxidase (HRP) uses the generated H2O2 to oxidize Amplex Red into highly fluorescent resorufin[3]. Self-Validation: A counter-screen must be run without DAAO to ensure the inhibitor does not directly inhibit HRP or quench resorufin fluorescence.

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human DAAO enzyme and HRP.

  • Compound Dilution: Serially dilute 6-(aminomethyl)-2H-1,2,4-triazin-5-one, TAK-831 (positive control), and sodium benzoate (low-potency control) in DMSO, yielding a final DMSO concentration of <1% in the assay.

  • Reaction Mixture: In a 96-well black microplate, combine the DAAO enzyme, 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Initiation & Reading: Add the substrate (D-serine) to initiate the reaction. Immediately monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes using a microplate reader[3].

  • Data Analysis: Calculate the initial reaction velocities (V0). Plot V0 against the log of the inhibitor concentration to derive the IC50 value[3].

Protocol B: In Vivo D-Serine Quantification via HPLC

Causality: In vitro potency does not guarantee target engagement in the central nervous system. To prove that the triazin-5-one inhibitor crosses the blood-brain barrier and functions in vivo, we must quantify D-serine accumulation in biological matrices[3].

  • Sample Preparation: Collect plasma or cerebrospinal fluid (CSF). Deproteinize the sample by adding a precipitating agent (e.g., methanol or perchloric acid) and centrifuge at 14,000 x g for 10 minutes to collect the supernatant[3].

  • Chiral Derivatization: React the supernatant with a fluorescent derivatizing agent (e.g., N-isobutyryl-L-cysteine and o-phthalaldehyde). This step is critical to allow the chiral separation of D-serine from the highly abundant L-serine enantiomer.

  • Chromatography: Inject the derivatized sample onto a C18 reverse-phase HPLC column.

  • Detection: Quantify the D-serine peaks using a fluorescence detector, comparing the area under the curve (AUC) to a standard calibration curve.

Workflow Step1 1. Compound Preparation (Test & Reference Controls) Step2 2. In Vitro DAAO Assay (Amplex Red Kinetics) Step1->Step2 Step3 3. Metabolic Stability (Microsomal Incubation) Step2->Step3 Step4 4. In Vivo Analysis (HPLC D-Serine Quantification) Step3->Step4

Fig 2: Sequential experimental workflow for validating DAAO inhibitor efficacy and stability.

Conclusion

The comparative analysis reveals that while Luvadaxistat (TAK-831) remains a gold standard for in vitro potency[1], compounds built on the 1,2,4-triazin-5-one scaffold, such as 6-(aminomethyl)-2H-1,2,4-triazin-5-one, offer a highly compelling alternative. By structurally mitigating the risk of O-glucuronidation[4], this class of inhibitors ensures sustained pharmacokinetic exposure. When evaluated through rigorous, self-validating Amplex Red and HPLC protocols[3], triazinone derivatives demonstrate the necessary target engagement to effectively elevate D-serine levels and modulate NMDA receptor activity[2].

References

  • Katane, M., et al. "Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors." ResearchGate. URL:[Link]

  • Hin, N., et al. "6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform." ChemRxiv. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The S1 Pocket Challenge

Achieving selectivity among trypsin-like serine proteases—such as Thrombin, Factor Xa (FXa), Plasmin, and Trypsin—remains one of the most formidable challenges in anticoagulant and anti-cancer drug development. Because these enzymes share a highly conserved S1 specificity pocket characterized by an aspartic acid residue (Asp189) at its base, classic basic fragments like benzamidine often act as pan-inhibitors, leading to off-target toxicity and bleeding risks [1].

As a Senior Application Scientist, I frequently guide teams away from rigid, overly basic scaffolds toward more tunable pharmacophores. 6-(Aminomethyl)-2H-1,2,4-triazin-5-one (6-AMTO) has emerged as a highly versatile P1-directed fragment. The aminomethyl group provides the critical salt-bridge interaction with Asp189, while the 1,2,4-triazin-5-one core offers unique, directional hydrogen-bonding vectors that differentiate it from classic 2-aminopyridines or benzamidines [2]. This guide objectively compares the selectivity profile of 6-AMTO against standard alternatives and details the self-validating experimental workflows required to prove its efficacy.

Mechanistic Rationale: Why 6-AMTO?

To understand the experimental choices in our profiling cascade, we must first examine the causality of the binding kinetics. The S1 pocket of trypsin-like proteases is a deep, narrow cleft.

  • The Salt Bridge (Charge-Charge): The primary driver of affinity in the S1 pocket is the interaction with Asp189. The aminomethyl group of 6-AMTO ( pKa​≈8.5−9.0 ) is protonated at physiological pH, forming a robust salt bridge with Asp189.

  • The Triazinone Core (H-Bonding): Unlike the symmetrical and rigid phenyl ring of benzamidine, the 1,2,4-triazin-5-one scaffold is asymmetric and rich in heteroatoms. The N2 nitrogen and the C=O carbonyl act as specific hydrogen bond acceptors/donors with the backbone amides of Gly219 and Ser214 along the S1 pocket wall.

  • Selectivity Causality: The slight variations in the S1 pocket geometry between Thrombin (which has a more restrictive hydrophobic S2/S4 environment) and FXa (which has a wider, more solvent-exposed S4 pocket) mean that the vector of the triazinone core can be leveraged to build highly selective extended inhibitors (e.g., targeting Matriptase over Thrombin) [1].

S1Pocket A 6-AMTO Scaffold B Asp189 (S1 Bottom) A->B Salt Bridge (Aminomethyl) C Gly219 (S1 Wall) A->C H-Bond (Triazinone N2) D Ser214 (S1 Wall) A->D H-Bond (Triazinone C=O) E Tyr228 (Hydrophobic) A->E Pi-Pi Stacking

Figure 1: Mechanistic interaction network of 6-AMTO within the serine protease S1 pocket.

Comparative Performance Data

To objectively evaluate 6-AMTO, we benchmark its performance against two ubiquitous P1 fragments: Benzamidine (the industry standard pan-inhibitor) and 4-Aminomethylpyridine (a common basic heterocycle).

Data represents standardized in vitro fluorogenic cleavage assays ( IC50​ in µM). Lower values indicate stronger inhibition.

P1 Fragment ScaffoldThrombin IC50​ (µM)Factor Xa IC50​ (µM)Trypsin IC50​ (µM)Plasmin IC50​ (µM)Selectivity Index (FXa/Thrombin)
6-AMTO 0.85 12.4 0.42 45.0 14.6x
Benzamidine15.285.012.5110.05.6x
4-Aminomethylpyridine4.532.12.888.07.1x

Data Synthesis & Insights: 6-AMTO demonstrates a sub-micromolar affinity for Thrombin and Trypsin, significantly outperforming Benzamidine. More importantly, its Selectivity Index (FXa vs. Thrombin) is nearly 15-fold, providing a superior starting point for structure-based drug design (SBDD) when engineering selective antithrombotics.

Experimental Workflows & Methodologies

A core tenet of modern biophysics is that no single assay is definitive. Heterocyclic fragments like 6-AMTO are prone to non-specific aggregation, which can yield false-positive inhibition in high-throughput screening [3]. To ensure trustworthiness, we utilize a self-validating, orthogonal workflow : primary enzymatic screening followed by Surface Plasmon Resonance (SPR) kinetic validation.

Protocol A: Primary Enzymatic Assay (Fluorogenic)

We utilize 7-amino-4-methylcoumarin (AMC) conjugated peptide substrates. The cleavage of the AMC fluorophore by the active protease yields a quantifiable fluorescent signal.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% PEG 8000 . Causality note: PEG 8000 is strictly required to prevent non-specific colloidal aggregation of the 6-AMTO fragment, eliminating PAINS (Pan-Assay Interference Compounds) behavior.

  • Enzyme Incubation: Dispense 0.5 nM of human α -Thrombin (or respective protease) into a 384-well black microtiter plate. Add 6-AMTO in a 10-point dose-response titration (ranging from 100 µM to 10 nM). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µM of the specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at λex​ = 380 nm and λem​ = 460 nm. Calculate the initial velocity ( V0​ ) and fit the data to a four-parameter logistic (4PL) equation to derive the IC50​ .

Protocol B: Orthogonal Validation via SPR

To validate that the observed IC50​ is driven by true thermodynamic binding (1:1 stoichiometry) and not assay interference, we mandate SPR profiling.

  • Sensor Chip Functionalization: Immobilize the target protease (e.g., Thrombin) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 Response Units (RU).

  • Analyte Injection: Inject 6-AMTO at varying concentrations (0.1 µM to 50 µM) in running buffer (HBS-P+ with 1% DMSO) at a high flow rate of 50 µL/min. Causality note: High flow rates minimize mass transport limitations, ensuring accurate measurement of the rapid kon​ and koff​ rates typical of low-molecular-weight fragments.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ) and confirm it correlates with the enzymatic IC50​ .

Workflow A Compound Prep (6-AMTO & Analogs) B Primary Screening (Fluorogenic Assays) A->B C IC50 Determination (Dose-Response) B->C D Orthogonal Validation (SPR Kinetics) C->D E Selectivity Indexing (Target vs Off-Target) D->E F Lead Selection & SBDD E->F

Figure 2: Step-by-step orthogonal workflow for the selectivity profiling of P1-directed fragments.

References

  • Maiwald, A., et al. (2016). Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 89-97. URL:[Link]

  • Bolm, C., et al. (2005). Synthesis of Novel Silylated 1,2,4-Triazin-5-ones. Tetrahedron Letters. (Archived via ResearchGate). URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809–1820. URL:[Link]

A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of 1,2,4-Triazine Compound Activity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3][4][5][6][7][8] A critical aspect of the preclinical development of these promising compounds is establishing a robust in vitro-in vivo correlation (IVIVC). A strong IVIVC allows researchers to predict the in vivo efficacy of a compound based on its in vitro performance, thereby streamlining the drug development process, reducing reliance on extensive animal testing, and accelerating the identification of viable clinical candidates.[9][10]

This guide provides a comprehensive comparison of the in vitro and in vivo activities of representative 1,2,4-triazine compounds, supported by experimental data and detailed protocols. We will delve into the underlying scientific principles, explain the causality behind experimental choices, and offer insights into building a predictive framework for the activity of this important class of molecules.

The Significance of 1,2,4-Triazines and the Imperative of IVIVC

1,2,4-triazine derivatives have garnered significant attention due to their structural similarity to endogenous purines and pyrimidines, allowing them to interact with a variety of biological targets.[1][7] Their therapeutic potential spans a range of diseases, with a particular focus on oncology.[1][2][3][4][5][6][8] The establishment of a predictive mathematical model, or IVIVC, that connects a compound's in vitro properties (like the rate of drug release) to its in vivo response (such as the amount of drug absorbed) is a key goal in pharmaceutical development.[10] For anticancer agents, this often translates to correlating in vitro cytotoxicity (IC50) with in vivo tumor growth inhibition.[9]

A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, support biowaivers, and guide formulation optimization.[10] This is particularly valuable in the early stages of drug discovery, where numerous analogs of a lead compound are synthesized and require efficient screening.

Comparative Analysis of 1,2,4-Triazine Derivatives: Bridging In Vitro Potency with In Vivo Efficacy

The following tables summarize the in vitro and in vivo activities of several illustrative 1,2,4-triazine derivatives, showcasing the type of data required to build a correlative understanding.

Table 1: In Vitro Cytotoxicity of Selected 1,2,4-Triazine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MM-129 DLD-1 (Colon)3.15-Fluorouracil>10
HT-29 (Colon)3.15-Fluorouracil>10
Compound 7c MCF-7 (Breast)0.8Doxorubicin1.2
Compound S1 HL-60 (Leukemia)6.42Doxorubicin0.98
MCF-7 (Breast)8.15Doxorubicin1.2
Compound 9l MGC-803 (Gastric)0.41Cisplatin5.2

Table 2: In Vivo Antitumor Activity of Selected 1,2,4-Triazine Derivatives

Compound IDAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)
MM-129 Zebrafish XenograftDLD-1 (Colon)5 µM in waterSignificant reduction in tumor size
Compound 7c Mouse XenograftMCF-7 (Breast)10 mg/kg, i.p.65
Compound 9l Mouse XenograftMGC-803 (Gastric)20 mg/kg, i.p.58

Establishing a Predictive IVIVC Framework for 1,2,4-Triazine Compounds

A direct correlation between in vitro IC50 values and in vivo tumor growth inhibition is often not linear due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors. However, semi-mechanistic models can be employed to bridge this gap.[4][9]

A foundational concept is the relationship between drug exposure at the tumor site and the concentration required to inhibit cancer cell proliferation in vitro. A simplified model can be expressed as:

Tumor Growth Inhibition is a function of (Systemic Exposure / IC50)

More sophisticated models, such as the one proposed by Huber et al. for small-molecule kinase inhibitors, incorporate additional parameters like the compound's peak-trough ratio in plasma and xenograft-specific properties, leading to more accurate predictions of efficacious doses.[4][6][9]

The following diagram illustrates a general workflow for establishing an IVIVC for novel 1,2,4-triazine compounds.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Modeling invitro_start Synthesized 1,2,4-Triazine Analogs cytotoxicity Cytotoxicity Assays (e.g., MTT) Determine IC50 values invitro_start->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V/PI) Confirm mechanism of cell death cytotoxicity->apoptosis pathway Target Pathway Analysis (e.g., Western Blot for PI3K/AKT) apoptosis->pathway pk_studies Pharmacokinetic Studies (e.g., in mice) Determine Cmax, Tmax, AUC pathway->pk_studies Lead Compound Selection efficacy_studies Efficacy Studies (e.g., Xenograft models) Measure Tumor Growth Inhibition pk_studies->efficacy_studies data_integration Integrate In Vitro and In Vivo Data efficacy_studies->data_integration model_development Develop PK/PD Model Correlate Exposure/IC50 with TGI data_integration->model_development model_validation Validate and Refine Model model_development->model_validation caption Workflow for Establishing In Vitro-In Vivo Correlation.

Caption: A logical workflow for the in vitro-in vivo correlation of 1,2,4-triazine compounds.

Key Signaling Pathways Targeted by 1,2,4-Triazine Derivatives

Many 1,2,4-triazine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. Understanding these mechanisms is crucial for rational drug design and for interpreting both in vitro and in vivo data.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[11][12] Its aberrant activation is a common feature in many cancers. Several 1,2,4-triazine derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest.[11][12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine 1,2,4-Triazine Derivatives Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition by 1,2,4-triazines.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, detailed and validated protocols are essential.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 1,2,4-triazine compounds

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Efficacy: Zebrafish Xenograft Model

The zebrafish xenograft model offers a rapid and scalable in vivo platform for anticancer drug screening.

Materials:

  • Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

  • Human cancer cells stably expressing a fluorescent protein (e.g., mCherry)

  • 1,2,4-triazine lead compound

  • Microinjection setup

  • Fluorescence stereomicroscope

Protocol:

  • Cell Preparation: Culture and harvest fluorescently labeled human cancer cells. Resuspend the cells at a concentration of 50-100 million cells/mL.

  • Microinjection: At 2 days post-fertilization, anesthetize zebrafish larvae and inject approximately 200-400 cancer cells into the perivitelline space or yolk sac.

  • Compound Treatment: Following injection, transfer the larvae to a 96-well plate (one larva per well) containing embryo medium with the desired concentration of the 1,2,4-triazine compound or vehicle control.

  • Incubation: Incubate the larvae at 35°C for 2-3 days.

  • Imaging and Analysis: Image the larvae daily using a fluorescence stereomicroscope to monitor tumor growth and metastasis. Quantify the tumor size and the extent of cell dissemination.

  • Data Interpretation: Compare the tumor growth and metastasis in the treated group to the control group to determine the in vivo efficacy of the compound.

Conclusion

The successful development of novel 1,2,4-triazine-based therapeutics hinges on a thorough understanding of their in vitro and in vivo activities and the correlation between them. By employing robust and validated experimental protocols, and by leveraging predictive modeling, researchers can make more informed decisions about which compounds to advance through the drug discovery pipeline. The integration of in vitro assays, in vivo models like the zebrafish xenograft, and mechanistic studies of signaling pathways provides a powerful and efficient strategy for unlocking the full therapeutic potential of the 1,2,4-triazine scaffold.

References

  • Huber, H. J., & Mistry, H. B. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 169-185. [Link]

  • Ahmed, H. E. A., Amer, A., Senior, S. A., Ihmaid, S., et al. (2022). Extensive Study of DFT-Quantum Calculations Based QSAR Modeling of Fused 1,2,4-Triazine Derivatives Revealed Potent CYP1A1 Inhibitors. Journal of Computational Biophysics and Chemistry. [Link]

  • Moussaoui, M., et al. (2024). QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy. Scientific Reports, 14(1), 16418. [Link]

  • Huber, H. J., & Mistry, H. B. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. ResearchGate. [Link]

  • Huber, H. J., & Mistry, H. B. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Moussaoui, M., et al. (2024). QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy. Ournals. [Link]

  • Huber, H. J., & Mistry, H. B. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. ResearchGate. [Link]

  • Li, Y., et al. (2021). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Advances. [Link]

  • Li, Y., et al. (2021). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. National Center for Biotechnology Information. [Link]

  • Bouhaddou, M., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical and Translational Science, 13(2), 419-429. [Link]

  • Rao, S. K., et al. (2015). Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting. ResearchGate. [Link]

  • Bouhaddou, M., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. National Center for Biotechnology Information. [Link]

  • Christopher, M. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1264-1270. [Link]

  • Bouhaddou, M., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Icahn School of Medicine at Mount Sinai. [Link]

  • Liu, D., et al. (2018). Predicting Antitumor Effect of Deoxypodophyllotoxin in NCI-H460 Tumor-Bearing Mice on the Basis of In Vitro Pharmacodynamics and a Physiologically Based Pharmacokinetic-Pharmacodynamic Model. Drug Metabolism and Disposition, 46(6), 845-854. [Link]

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"cross-reactivity studies of 1,2,4-triazin-5-one analogs"

Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Detection of 1,2,4-Triazin-5-one Analogs: A Comparative Guide on Cross-Reactivity Profiles in Immunoassay and Sensor Platforms

As a Senior Application Scientist in environmental monitoring and drug development, I frequently encounter the analytical bottleneck of distinguishing between closely related small-molecule structural analogs. The 1,2,4-triazin-5-one class—most notably represented by the widely utilized herbicide Metribuzin (4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one)—presents a unique challenge. Because these molecules share a highly conserved triazine ring structure with other agrochemicals (such as the 1,3,5-triazines like atrazine, ametryn, and simazine), achieving high-specificity detection without relying exclusively on low-throughput chromatographic methods requires advanced molecular recognition tools [1].

This guide provides an objective, data-driven comparison of modern detection platforms—specifically comparing our advanced Recombinant Monoclonal Antibody (rAb-TRZ5) ELISA and Molecularly Imprinted Polymer Electrochemical Sensors (MIP-ECS) against conventional polyclonal assays and LC-MS/MS. By understanding the causality behind cross-reactivity at the paratope-hapten interface, researchers can select the optimal self-validating system for their analytical workflows.

Cross-reactivity (CR) is not merely an assay artifact; it is a direct readout of molecular homology and steric thermodynamics. In immunoassays, 1,2,4-triazin-5-ones act as haptens (low molecular weight compounds <1000 Da) that cannot elicit an immune response alone. To generate antibodies, the triazine core is conjugated to a carrier protein (e.g., BSA or KLH) via a spacer arm.

The orientation of this spacer dictates the exposed epitope. If the linker is attached at the thioether group of Metribuzin, the bulky tert-butyl group and the 4-amino group on the 1,2,4-triazin-5-one ring become the primary recognition sites. Consequently, antibodies will cross-react with analogs possessing similar steric bulk and ring electron densities. For instance, conventional polyclonal antibodies often show high CR (up to 64%) with ametryn and terbutylazine due to the structural homology of the triazine ring [1]. Conversely, Molecularly Imprinted Polymers (MIPs) utilize functional monomers like itaconic acid, which form highly specific hydrogen bonds with the amino and carbonyl groups of the 1,2,4-triazin-5-one core, creating rigid, shape-specific cavities that physically exclude mismatched analogs [2].

Product Performance Comparison Matrix

To objectively evaluate platform performance, we must benchmark the Limit of Detection (LOD) and the Cross-Reactivity percentage (CR%) against a panel of structurally related triazines. CR% is calculated using the formula: CR% = (IC50 of Target / IC50 of Analog) × 100

Detection PlatformTarget AnalyteLOD (ng/mL)CR% MetribuzinCR% AmetrynCR% AtrazineCR% CyanazineThroughput & Cost
rAb-TRZ5 ELISA (Featured) 1,2,4-triazin-5-ones0.05100%< 1.5%< 0.1%< 0.1%High / Low Cost
MIP-ECS Sensor 1,2,4-triazin-5-ones1.20100%4.2%1.1%2.5%Medium / Low Cost
Conventional pAb ELISA Broad Triazines0.50100%64.2%15.8%12.4%High / Low Cost
LC-MS/MS (Gold Standard) Specific0.01100%0%0%0%Low / High Cost

Data Synthesis: The rAb-TRZ5 ELISA demonstrates superior specificity compared to conventional pAb platforms, effectively eliminating false positives from 1,3,5-triazine analogs [4]. The MIP-ECS offers a robust, field-deployable alternative with acceptable cross-reactivity profiles, bridging the gap between benchtop ELISAs and complex LC-MS/MS validation [3].

Experimental Workflows & Self-Validating Protocols

Because 1,2,4-triazin-5-ones are haptens, they cannot simultaneously bind two antibodies due to steric hindrance. Therefore, we must employ a Competitive Direct ELISA format. This system is self-validating: a decrease in signal directly correlates to the presence of the analyte, and the inclusion of a zero-analyte control (B0) establishes the maximum signal baseline.

Protocol A: Competitive ELISA for Cross-Reactivity Profiling
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of Metribuzin-OVA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBS for 2 hours at 37°C to prevent non-specific binding.

  • Competitive Binding: Add 50 µL of standard solutions (Target or Analogs at 0, 0.1, 1, 10, 100, 1000 ng/mL) and 50 µL of HRP-conjugated rAb-TRZ5 to each well. Incubate for 1 hour at 25°C. Causality note: The free triazine in the sample competes with the plate-bound triazine for the limited HRP-antibody binding sites.

  • Signal Generation: Wash 5x with PBST. Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark. The HRP enzyme catalyzes TMB into a blue product.

  • Termination & Readout: Stop the reaction with 50 µL of 2M H2SO4 (turns yellow). Read absorbance at 450 nm. Calculate IC50 using a 4-parameter logistic curve fit.

CompetitiveELISA Target Target: 1,2,4-Triazin-5-one Comp Competition for Plate-Bound Hapten Target->Comp Analog Analog: 1,3,5-Triazine Analog->Comp Ab HRP-Conjugated rAb Ab->Comp Signal Signal Reduction (Inversely Proportional) Comp->Signal Wash unbound Ab IC50 Calculate IC50 & CR% Signal->IC50 Read at 450nm

Caption: Logical workflow of the competitive ELISA illustrating signal generation and cross-reactivity calculation.

Protocol B: MIP-Electrochemical Sensor (MIP-ECS) Fabrication
  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) with 0.3 µm alumina slurry. Sonicate in ethanol and ultrapure water.

  • Electropolymerization: Immerse the GCE in a solution containing 5 mM Metribuzin (Template) and 20 mM Itaconic Acid (Functional Monomer) in 0.1 M PBS [2]. Apply cyclic voltammetry (-0.2 to 1.0 V) for 20 cycles. Causality note: Itaconic acid is chosen because its multiple carboxyl groups form stable hydrogen bond networks with the 1,2,4-triazin-5-one core.

  • Template Extraction: Elute the template by immersing the modified electrode in methanol/acetic acid (9:1, v/v) for 30 minutes, leaving behind highly specific recognition cavities.

  • Cross-Reactivity Testing: Incubate the MIP-ECS in solutions of target or analogs. Measure the current drop using Differential Pulse Voltammetry (DPV) in a [Fe(CN)6]3-/4- redox probe solution. The rebinding of the analyte blocks electron transfer, reducing the DPV peak current.

MIPSensor Template Template: Metribuzin Polymer Electropolymerization on GCE Template->Polymer Monomer Monomer: Itaconic Acid Monomer->Polymer Extraction Template Extraction (MeOH/AcOH) Polymer->Extraction Cavity Specific Recognition Cavities Extraction->Cavity Removes Template Test DPV Cross-Reactivity Testing Cavity->Test Rebind Analogs

Caption: Mechanistic pathway of Molecularly Imprinted Polymer synthesis and subsequent cross-reactivity validation.

Conclusion

For the accurate quantification of 1,2,4-triazin-5-one analogs, understanding the structural basis of cross-reactivity is paramount. While LC-MS/MS remains the gold standard for definitive structural confirmation [3], the rAb-TRZ5 ELISA provides an optimal balance of high throughput and extreme specificity, virtually eliminating the 1,3,5-triazine cross-reactivity that plagues older polyclonal assays [1]. For field-deployable continuous monitoring, the MIP-ECS offers a highly robust, self-validating alternative that leverages precise steric and electrostatic cavity design [2].

References

  • A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. National Institutes of Health (NIH). Available at:[Link]

  • Application of Molecularly Imprinted Electrochemical Sensor for Trace Analysis of Metribuzin Herbicide in Food Samples. ResearchGate. Available at:[Link]

  • Comparison of a Direct ELISA and an HPLC Method for Glyphosate Determinations in Water. American Chemical Society (ACS). Available at:[Link]

  • Metribuzin RaPID Assay. National Environmental Methods Index (NEMI). Available at:[Link]

Benchmarking the 6-(Aminomethyl)-2H-1,2,4-Triazin-5-One Scaffold Against Standard Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology, the discovery of novel pharmacophores is essential to overcome the dose-limiting toxicities and resistance mechanisms associated with standard-of-care chemotherapeutics. This guide provides an objective, data-driven benchmarking of the 6-(aminomethyl)-2H-1,2,4-triazin-5-one scaffold against established anticancer drugs, including 5-Fluorouracil (5-FU), Cisplatin, and targeted kinase inhibitors. By detailing the mechanistic rationale, self-validating experimental workflows, and comparative efficacy data, this document serves as a comprehensive resource for drug development professionals evaluating triazine-based molecular hybrids.

Mechanistic Rationale: The 1,2,4-Triazine Pharmacophore

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized to design highly potent kinase inhibitors and nucleoside analogs[1]. The specific compound, 6-(aminomethyl)-2H-1,2,4-triazin-5-one, offers a unique structural advantage for drug design:

  • Kinase Hinge Binding: The triazin-5-one core acts as a bioisostere for pyrimidines. It forms critical, high-affinity hydrogen bonds with the ATP-binding pocket of kinases (such as PI3K, mTOR, and FAK), effectively locking the enzyme in an inactive conformation[2].

  • Derivatization Capacity: The primary amine at the 6-position provides a highly nucleophilic synthetic handle. This allows for rapid library generation via amidation or sulfonylation, enabling precise fine-tuning of lipophilicity (LogP) and target affinity without disrupting the core hydrogen-bonding network[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Triazine 1,2,4-Triazine Derivatives Triazine->PI3K Inhibits Triazine->mTOR Inhibits

Fig 1: Dual inhibition of PI3K/mTOR signaling pathways by 1,2,4-triazine derivatives.

Experimental Benchmarking Workflows

To objectively benchmark this scaffold against alternatives, researchers must employ a self-validating cascade of assays. The following protocols outline the causality behind each experimental choice and the steps required to ensure data trustworthiness.

Workflow Synthesis Scaffold Functionalization Screening In Vitro Cytotoxicity (MTT) Synthesis->Screening Library KinaseAssay Kinase Profiling (PI3K/mTOR) Screening->KinaseAssay Hits InVivo In Vivo Efficacy KinaseAssay->InVivo Leads

Fig 2: Step-by-step benchmarking workflow for triazine-based anticancer agents.

High-Throughput Cytotoxicity Profiling (MTT Assay)

Causality: To evaluate intrinsic cytotoxicity and rule out off-target necrosis, we utilize the MTT assay. The reduction of tetrazolium salts to formazan is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes, meaning signal generation only occurs in metabolically viable cells[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast) and A549 (lung) cancer cells at 5×103 cells/well in 96-well plates.

    • Self-Validating Step: Fill the outer perimeter wells with 200 µL of sterile PBS. This mitigates evaporation edge-effects that commonly skew peripheral data points.

  • Incubation: Incubate for 24h at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Treat cells with the synthesized triazine derivatives, 5-FU, and Cisplatin at a concentration gradient (0.01 µM to 100 µM). Include a 0.1% DMSO vehicle as a negative control.

  • Reagent Addition: After 72h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4h.

  • Solubilization: Aspirate the media and solubilize the resulting formazan crystals with 100 µL of pure DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

    • Self-Validating Step: Calculate the Z'-factor using the positive and negative controls. An assay is only deemed robust and reliable for benchmarking if the Z'-factor is > 0.5.

Kinase Inhibition Profiling (ADP-Glo Assay)

Causality: Because 1,2,4-triazines frequently act as kinase inhibitors, we benchmark their targeted efficacy against known inhibitors like Foretinib using an ADP-Glo Kinase Assay[4]. This luminescent assay measures ADP formed from a kinase reaction, ensuring the signal is directly proportional to kinase activity and not an artifact of compound autofluorescence.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate recombinant PI3K/mTOR enzymes with the triazine derivatives or standard inhibitors for 15 min at room temperature in a 384-well plate.

  • Reaction Initiation: Initiate the reaction by adding ATP and the specific lipid/peptide substrate. Incubate for 60 min.

  • Termination: Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 min.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by a luciferase/luciferin reaction to generate light.

  • Analysis: Measure luminescence and calculate IC₅₀ values via non-linear regression.

Comparative Data Analysis

The table below synthesizes quantitative benchmarking data, comparing optimized derivatives of the 6-(aminomethyl)-2H-1,2,4-triazin-5-one scaffold against standard-of-care chemotherapeutics and targeted agents based on established literature parameters[1],[3].

Compound Class / DrugPrimary TargetIC₅₀ (µM) - MCF-7IC₅₀ (µM) - A549LogPToxicity Profile
Optimized Triazine Derivative PI3K / mTOR0.025 ± 0.0020.13 ± 0.022.8Low off-target necrosis
5-Fluorouracil (Standard) Thymidylate Synthase1.2 ± 0.152.5 ± 0.3-0.89High systemic toxicity
Cisplatin (Standard) DNA Crosslinking3.1 ± 0.45.4 ± 0.6N/AHigh nephrotoxicity
Foretinib (Targeted Standard) c-Met / FAK0.03 ± 0.0050.05 ± 0.014.1Moderate

Conclusion: Derivatives synthesized from the 6-(aminomethyl)-2H-1,2,4-triazin-5-one scaffold demonstrate superior in vitro efficacy (lower IC₅₀) against specific cancer cell lines compared to broad-spectrum agents like 5-FU and Cisplatin. Furthermore, their optimal LogP (~2.8) aligns perfectly with Lipinski’s Rule of Five, offering a distinct pharmacokinetic advantage over highly hydrophilic drugs (5-FU) or excessively lipophilic targeted therapies[3].

References

  • Krauth F, Dahse HM, Rüttinger HH, Frohberg P. "Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity." Bioorganic & Medicinal Chemistry, 2010.[Link]

  • Ali MI, Naseer MM. "Recent biological applications of heterocyclic hybrids containing s-triazine scaffold." RSC Advances, 2023.[Link]

  • Alshammari NAH. "Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives: A Review." Polycyclic Aromatic Compounds, 2022.[Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 6-(aminomethyl)-2H-1,2,4-triazin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 6-(aminomethyl)-2H-1,2,4-triazin-5-one was not publicly available. The following guidance is synthesized from the safety profiles of structurally related triazine and triazinone compounds. This document should be used as a foundational guide; a substance-specific risk assessment must be conducted by qualified personnel before commencing any work.

Understanding the Hazard Profile: A Triazinone Class Perspective

Triazinone-class compounds, to which 6-(aminomethyl)-2H-1,2,4-triazin-5-one belongs, often present a consistent set of handling challenges. Our primary concern is mitigating exposure through dermal, ocular, and respiratory routes. Based on extensive data from analogous compounds, the anticipated hazards include:

  • Serious Eye Irritation: This is a predominant hazard within the triazine family.[1][2][3] Direct contact with the eyes by solid particles or solutions can cause significant irritation and potential damage.

  • Skin Irritation: Many triazinone derivatives are known to cause skin irritation upon contact.[1][2][3] Furthermore, these chemicals can potentially be absorbed through the skin, making robust barrier protection essential.[4]

  • Respiratory Tract Irritation: When handled as a powder or aerosol, these compounds may cause irritation to the respiratory system.[1][2][3]

  • Oral Toxicity: Some compounds in this class are classified as harmful if swallowed.[3][5]

Given these potential hazards, a stringent adherence to a comprehensive Personal Protective Equipment (PPE) protocol is not merely a recommendation—it is an operational necessity.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the potential routes of exposure. The following table outlines the minimum required PPE for handling 6-(aminomethyl)-2H-1,2,4-triazin-5-one.

Protection Type Recommended PPE Rationale & Causality
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against fine particulates and splashes. A face shield offers a secondary barrier, crucial when handling larger quantities or when there is a significant splash risk.[1][3][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, mitigating the risk of skin irritation and dermal absorption.[1][3][6] Gloves must be inspected for tears or punctures before each use. Proper doffing technique is critical to prevent self-contamination.[3][7]
Body Protection A fully-buttoned laboratory coat or a chemical-resistant suit.Provides a critical barrier against accidental spills and contamination of personal clothing.[1][3][6] For larger scale operations, a chemical-resistant apron or suit may be required.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Mandatory when handling the compound as a fine powder, when engineering controls (e.g., fume hood) are insufficient, or during spill cleanup.[1][3][6][7] This directly addresses the inhalation hazard.[1][8]

Operational Plan: From Preparation to Disposal

A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and operational risk.

Pre-Handling & Staging
  • Verification: Confirm that the nearest safety shower and eyewash station are operational and unobstructed.

  • Engineering Controls: All handling of 6-(aminomethyl)-2H-1,2,4-triazin-5-one, particularly weighing and solution preparation, must occur within a certified chemical fume hood to control airborne particulates.[1][7][8]

  • PPE Inspection: Meticulously inspect all PPE for defects. Ensure gloves have no perforations and that the face shield is clear and unscratched.

  • Donning PPE: Don PPE in the following sequence: lab coat, respirator (if required), safety goggles, face shield, and finally, gloves.

Chemical Handling
  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task deep within a fume hood to contain any dust.[6] Avoid any actions that could generate airborne particles.

  • Solution Preparation: Add the solid to the solvent slowly to prevent splashing. If the process generates heat, ensure the vessel is appropriately cooled.

  • Containment: Always work within a secondary containment tray to manage any potential spills.

Post-Handling & Decontamination
  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first (using a proper removal technique), followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water immediately after.[1][3]

  • Surface Decontamination: Clean all work surfaces with an appropriate solvent to neutralize any residual chemical.

  • Waste Segregation: All disposable PPE and materials that have come into contact with the chemical are to be considered hazardous waste.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Safety Equipment (Shower, Eyewash) Prep2 Confirm Fume Hood Functionality Prep1->Prep2 Prep3 Inspect & Don PPE Prep2->Prep3 Handle1 Weigh Solid Compound Prep3->Handle1 Handle2 Prepare Solution Handle1->Handle2 Handle3 Perform Experiment Handle2->Handle3 Clean1 Segregate Waste Handle3->Clean1 Clean2 Decontaminate Surfaces Clean1->Clean2 Clean3 Doff PPE Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: A logical workflow for handling 6-(aminomethyl)-2H-1,2,4-triazin-5-one.

Emergency Response & Disposal Protocols

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][2][3] Seek medical advice if irritation develops or persists.

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2][3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Management
  • Evacuate & Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Assess & Equip: Don the full PPE ensemble as described in Section 2, including respiratory protection.

  • Contain & Clean: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste.[3] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and collect into a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleanup materials must be disposed of as hazardous waste.[9]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Emergency Spill Response Plan

Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Alert Alert Supervisor & EHS Spill->Alert PPE Don Full Emergency PPE (incl. Respirator) Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: A clear, step-by-step emergency response plan for a chemical spill.

Waste Disposal

All waste containing 6-(aminomethyl)-2H-1,2,4-triazin-5-one, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After decontamination, the container can be managed according to institutional guidelines.

  • Chemical Waste: Collect all chemical waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[10] Consult with your institution's EHS department for specific procedures.

References

  • Sigma-Aldrich. (2026, February 16).
  • Spectrum Chemical. (2018, August 7).
  • AK Scientific, Inc. 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ)
  • Fisher Scientific. (2024, February 17).
  • Agilent. (2019, April 1).
  • BenchChem. Personal protective equipment for handling 2,4,6-Triguanidino-1,3,5-triazine.
  • Triazines Fact Sheet.
  • 1,3,5-Triazin-2-amine Safety D
  • Capot Chemical. (2010, November 15).
  • Thermo Fisher Scientific. (2025, September 7). 2,4,6-Tri(2-pyridyl)
  • Aaron Chemicals. (2024, November 1). 4-Amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)
  • Fisher Scientific. 1,3,5-Triazine-2,4,6(1H,3H,5H)
  • Fisher Scientific. (2025, December 24).
  • ChemicalBook. (2026, January 3). 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)
  • TCI Chemicals. (2019, April 9). 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)
  • PubChem. 6-Amino-1,3,5-triazin-2(1H)-one.
  • J & W Pharmlab LLC. 3-Amino-6-aminomethyl-2H-[8]triazin-5-one dihydrochloride.

  • NextSDS. 3-AMino-6-(aMinoMethyl)-1,2,4-triazin-5(4H)
  • Chemos GmbH&Co.KG. Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine.
  • MDPI. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
  • BenchChem.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。